Boc-MLF
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXWOPENJVQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Boc-MLF: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of N-tert-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF), a widely used synthetic peptide in immunological research. Tailored for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, signaling pathways, and functional consequences of this compound activity, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound functions as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils. By binding to FPR1, this compound effectively blocks the downstream signaling cascades initiated by N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF). These peptides are potent chemoattractants and activators of innate immune cells, often released by bacteria or from damaged mitochondria. The antagonistic action of this compound leads to the inhibition of key neutrophil functions, including superoxide production, degranulation, and chemotaxis. At higher concentrations, this compound may also exhibit some inhibitory effects on the Formyl Peptide Receptor-like 1 (FPRL1), also known as FPR2.
Mechanism of Action: Competitive Antagonism of FPR1
The primary mechanism of action of this compound is its ability to competitively bind to FPR1, thereby preventing the binding of its natural agonists, most notably fMLF. The binding of an agonist to FPR1 typically induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events that are crucial for the inflammatory and microbicidal functions of neutrophils.
This compound, by occupying the ligand-binding pocket of FPR1, precludes this activation step. This antagonism directly results in the attenuation of several critical cellular responses:
-
Inhibition of Superoxide Production: this compound significantly reduces the production of reactive oxygen species (ROS), such as superoxide, which is a key component of the neutrophil oxidative burst used to kill pathogens.
-
Blockade of Degranulation: The release of antimicrobial proteins and proteases from neutrophil granules (degranulation) is a crucial inflammatory response. This compound effectively blocks fMLF-stimulated primary granule exocytosis.
-
Inhibition of Calcium Mobilization: Intracellular calcium flux is a critical second messenger in neutrophil activation. This compound inhibits the fMLF-induced rise in intracellular calcium.
-
Reduction of ERK1/2 Phosphorylation: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a key event in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit fMLF-induced ERK1/2 phosphorylation.
Quantitative Data
The inhibitory potency of this compound has been quantified in various functional assays. The following table summarizes a key reported value.
| Parameter | Agonist | Cell Type | Assay | IC50 / EC50 | Reference |
| EC50 | fMLF | Neutrophils | Superoxide Production | 0.63 µM |
Signaling Pathways
The signaling pathway initiated by the activation of FPR1 by an agonist like fMLF is complex and multifaceted. This compound acts at the very beginning of this cascade by preventing the initial receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Superoxide Production Assay
This assay measures the production of superoxide by neutrophils, a key indicator of the oxidative burst.
Principle: Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is a classic method to quantify superoxide production. The change in absorbance is monitored over time.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Cell Preparation: Adjust the neutrophil concentration to 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of neutrophil suspension
-
50 µL of cytochrome c solution (e.g., 1 mg/mL)
-
10 µL of this compound at various concentrations (or vehicle control). Pre-incubate for 10 minutes at 37°C.
-
-
Stimulation: Add 10 µL of fMLF (final concentration of ~1 µM) to stimulate superoxide production.
-
Measurement: Immediately begin reading the absorbance at 550 nm every minute for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of superoxide production from the change in absorbance over time. Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the EC50.
Neutrophil Degranulation Assay
This assay quantifies the release of enzymes from neutrophil granules.
Principle: The release of elastase, an enzyme stored in azurophilic granules, is measured using a specific chromogenic substrate.
Methodology:
-
Neutrophil Isolation and Preparation: Follow the same procedure as in the superoxide production assay.
-
Assay Setup: In a microcentrifuge tube, combine:
-
200 µL of neutrophil suspension (2.5 x 10⁶ cells/mL)
-
20 µL of this compound at various concentrations (or vehicle control). Pre-incubate for 5 minutes at 37°C.
-
-
Stimulation: Add 20 µL of fMLF (final concentration of ~1 µM) and incubate for 15 minutes at 37°C.
-
Pellet Cells: Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect Supernatant: Carefully collect the supernatant, which contains the released granule contents.
-
Enzyme Assay: In a 96-well plate, mix:
-
50 µL of the collected supernatant
-
50 µL of elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
-
Measurement: Read the absorbance at 405 nm over time.
-
Data Analysis: Determine the rate of substrate cleavage from the change in absorbance. Compare the rates in this compound-treated samples to the control to calculate the percentage of inhibition.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following cell stimulation.
Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). The binding of calcium to the dye results in a change in its fluorescence properties, which can be measured.
Methodology:
-
Neutrophil Isolation and Dye Loading: Isolate neutrophils as previously described. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at room temperature for 30-60 minutes.
-
Cell Washing: Wash the cells to remove extracellular dye.
-
Assay Setup: Place the dye-loaded neutrophils in a fluorometer cuvette or a black-walled 96-well plate.
-
Baseline Measurement: Record the baseline fluorescence for a short period.
-
Inhibitor Addition: Add this compound at the desired concentration and continue recording.
-
Stimulation: Add fMLF and record the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the peak fluorescence in the presence and absence of this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation state of ERK1/2 as a marker of MAPK pathway activation.
Methodology:
-
Cell Treatment: Treat isolated neutrophils with this compound (or vehicle) for a specified time, followed by stimulation with fMLF for a short period (e.g., 2-5 minutes).
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
This compound is a valuable research tool for studying the role of FPR1 in innate immunity and inflammation. Its well-defined mechanism of action as a competitive antagonist of FPR1 allows for the specific inhibition of fMLF-induced cellular responses. The experimental protocols provided in this guide offer a framework for investigating the effects of this compound and other potential FPR1 modulators. A thorough understanding of its mechanism and the availability of robust assays are essential for its effective use in drug discovery and development programs targeting inflammatory diseases.
Boc-MLF: A Technical Guide to a Selective FPR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine (Boc-MLF) is a synthetic peptide that acts as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor primarily expressed on phagocytic leukocytes, plays a crucial role in mediating inflammatory responses to bacterial N-formyl peptides and host-derived mitochondrial components released during tissue injury. By selectively blocking the binding of agonists to FPR1, this compound effectively inhibits downstream signaling cascades responsible for key inflammatory processes such as chemotaxis, superoxide production, and degranulation. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development exploring the therapeutic potential of FPR1 antagonism.
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a critical component of the innate immune system, recognizing N-formyl peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF) that are characteristic of bacteria and damaged mitochondria.[1] Activation of FPR1 on immune cells, particularly neutrophils, triggers a pro-inflammatory cascade, leading to their recruitment to sites of infection or injury.[2] While essential for host defense, dysregulated FPR1 signaling is implicated in the pathogenesis of various inflammatory diseases.[3] Consequently, the development of selective FPR1 antagonists is a promising therapeutic strategy for a range of inflammatory conditions.
This compound, also known as Boc-1, is a well-characterized competitive antagonist of FPR1.[4] Its N-terminal tert-butoxycarbonyl (Boc) group is a key structural feature that confers its antagonistic properties.[5] This guide details the scientific and technical information necessary for the effective utilization of this compound as a research tool and a potential lead compound in drug discovery.
Chemical and Physical Properties
This compound is a tripeptide derivative with the following properties:
| Property | Value | Reference |
| Full Name | N-tert-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine | |
| Synonyms | Boc-Met-Leu-Phe, Boc-1 | [4] |
| Molecular Formula | C25H39N3O6S | |
| Molecular Weight | 509.66 g/mol | |
| CAS Number | 67247-12-5 | |
| Appearance | White solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO (to 2 mg/ml) | |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions as a selective, competitive antagonist of FPR1. It binds to the receptor, thereby preventing the binding of endogenous and exogenous agonists such as fMLF. This blockade of agonist binding inhibits the subsequent G protein-mediated intracellular signaling pathways.
FPR1 Signaling Pathway
The binding of an agonist to FPR1 initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi family. This activation results in the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has been demonstrated to inhibit various FPR1-mediated cellular responses. The following tables summarize its inhibitory potency.
Table 1: Inhibitory Potency of this compound on FPR1-Mediated Responses
| Assay | Cell Type | Agonist | IC50 / EC50 | Reference |
| Superoxide Production | Neutrophils | fMLF | 0.63 µM (EC50) | [6][7] |
| Superoxide Production | Neutrophils | fMLF | 630 nM (EC50) | [8] |
| Calcium Mobilization | Neutrophils | SAA (FPRL1 agonist) | Blocked at 25 µM | [8] |
Table 2: Selectivity Profile of this compound
| Receptor | Effect | Concentration | Note | Reference |
| FPR1 | Antagonist | Low µM | Preferential antagonism | [4] |
| FPR2/FPRL1 | Partial Antagonist | > 10 µM | Loss of selectivity at higher concentrations | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an FPR1 antagonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for FPR1.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells expressing FPR1 (e.g., neutrophils or transfected cell lines) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled FPR1 agonist (e.g., [³H]fMLF), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit fMLF-induced intracellular calcium release.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye such as Fura-2 AM, which is cell-permeable.[9][10]
-
Washing: Wash the cells to remove extracellular dye.
-
Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or a vehicle control.
-
Stimulation: Add a fixed concentration of fMLF to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm with emission at 510 nm.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of this compound and calculate the IC50 value for the inhibition of the calcium response.
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of neutrophils towards an fMLF gradient.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Protocol:
-
Cell Preparation: Isolate human neutrophils.
-
Pre-incubation: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control.
-
Assay Setup: Use a Boyden chamber or a multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pores).[11][12] Add fMLF to the lower chamber and the pre-incubated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration towards the chemoattractant.
-
Cell Staining and Counting: After the incubation period, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control.
Superoxide Production Assay
This assay measures the inhibition of fMLF-induced superoxide production by this compound, often using the reduction of cytochrome c.
References
- 1. researchgate.net [researchgate.net]
- 2. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. hellobio.com [hellobio.com]
- 11. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
The role of Boc-MLF in neutrophil activation studies
An In-depth Technical Guide on the Role of Boc-MLF in Neutrophil Activation Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neutrophils are the first line of defense in the innate immune system, recruited to sites of inflammation and infection where they are activated to perform effector functions such as phagocytosis, degranulation, and the production of reactive oxygen species (ROS). A key family of receptors involved in initiating this activation are the Formyl Peptide Receptors (FPRs), particularly FPR1, which recognizes N-formylated peptides derived from bacteria or damaged mitochondria. N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (this compound) is a synthetic peptide that serves as a potent and widely used competitive antagonist for FPR1. By selectively blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), this compound has become an indispensable tool for dissecting the specific role of the FPR1 signaling pathway in neutrophil activation. This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and the signaling pathways it modulates.
This compound: Profile and Mechanism of Action
This compound, also referred to as Boc-1, is a synthetic derivative of the potent bacterial chemoattractant fMLF. The critical modification is the replacement of the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group.[1][2] This change transforms the molecule from a powerful agonist into a competitive antagonist.[2]
Mechanism: this compound competes with fMLF and other agonists for the same binding site on the FPR1 G protein-coupled receptor (GPCR).[3] By occupying the receptor without inducing the necessary conformational change for activation, it effectively blocks the initiation of the downstream intracellular signaling cascade that leads to neutrophil activation.[4] This blockade prevents critical cellular responses, including chemotaxis, superoxide production, and degranulation.
Physicochemical Properties
| Property | Value | Reference |
| Full Name | N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine | [4] |
| Abbreviation | This compound, Boc-1 | [1][5] |
| Molecular Formula | C25H39N3O6S | [6] |
| Molecular Weight | 509.66 g/mol | [6] |
| Solubility | Soluble in DMSO (up to 2 mg/ml) | [6] |
| CAS Number | 67247-12-5 | [6] |
The FPR1 Signaling Pathway and this compound Inhibition
Activation of neutrophils via FPR1 is a rapid and complex process involving multiple intracellular signaling pathways. The binding of an agonist such as fMLF to FPR1 initiates a cascade of events critical for the inflammatory response.
-
G-Protein Activation: FPR1 is coupled to a pertussis toxin-sensitive inhibitory G-protein (Gi). Agonist binding causes the dissociation of the Gαi and Gβγ subunits.[4][7]
-
PLC Activation: The liberated Gβγ subunits activate Phospholipase Cβ (PLCβ).[4]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to a rapid increase in cytosolic Ca2+ concentration.[4][8]
-
PKC Activation & Downstream Signaling: The combination of increased cytosolic Ca2+ and DAG activates Protein Kinase C (PKC).[4][9] This, along with other pathways like phosphoinositide-3 kinase (PI3K) and mitogen-activated protein kinase (MAPK), drives the primary neutrophil functions.[4]
This compound acts at the very first step of this process. By competitively inhibiting agonist binding, it prevents G-protein activation and blocks all subsequent signaling events.
Caption: FPR1 signaling pathway and this compound inhibition.
Quantitative Data on this compound Activity
This compound has been shown to inhibit various fMLF-induced neutrophil functions in a concentration-dependent manner. Its potency varies depending on the specific cellular response being measured.
| Neutrophil Function | Agonist | This compound Potency | Cell Type | Reference(s) |
| Superoxide Production | fMLF | EC50: 0.63 μM | Human Neutrophils | [6] |
| Primary Granule Exocytosis | fMLF | Almost complete blockade | Human Neutrophils | [6] |
| Chemotaxis | fMLF | IC50: 5 to 16 µM | Human Neutrophils | [10] |
| Intracellular Ca2+ Mobilization | fMLF | Effective inhibition | Human Neutrophils | [10][11] |
Note on Specificity: While this compound preferentially inhibits FPR1, it is important to note that at concentrations above 10 μM, it can also partially inhibit signaling through the related receptor, FPR2 (also known as FPRL1).[5][10] For experiments requiring absolute specificity for FPR1, the use of Cyclosporin H may be considered, or results should be interpreted with caution if high concentrations of this compound are used.[5]
Experimental Protocols Using this compound
This compound is a critical reagent in functional assays designed to investigate the role of FPR1. Below are detailed methodologies for key experiments.
Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human peripheral blood using a density gradient.
Caption: Workflow for human neutrophil isolation.
Methodology:
-
Collect human peripheral blood into tubes containing EDTA.
-
Mix the blood with a 3% Dextran/saline solution and allow erythrocytes to sediment for 30-45 minutes.
-
Carefully collect the upper leukocyte-rich plasma.
-
Layer the plasma onto a discontinuous Percoll (or Ficoll-Paque) gradient.[12]
-
Centrifuge to separate cell populations based on density.
-
Aspirate the distinct band containing neutrophils.
-
Wash the collected cells to remove the gradient medium.
-
Perform a brief hypotonic lysis to remove any contaminating red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) for subsequent experiments.
Superoxide Production (Respiratory Burst) Assay
This assay measures the production of superoxide (O2−), a key function of activated neutrophils, using the reduction of cytochrome c.
Methodology:
-
Cell Preparation: Isolate neutrophils as described in 5.1 and resuspend them in HBSS with Ca2+ and Mg2+ at a concentration of 2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: In a 96-well plate, add 50 μL of cell suspension to wells. Add 25 μL of this compound (at various concentrations) or vehicle control (DMSO) and incubate for 10-15 minutes at 37°C.
-
Assay Initiation: Add 25 μL of a solution containing cytochrome c (e.g., 1 mg/mL) and the agonist fMLF (final concentration ~100 nM). For a negative control, include superoxide dismutase (SOD) in some wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of superoxide production by determining the slope of the absorbance curve. The SOD-inhibitable portion represents the specific O2− production. Plot the inhibition by this compound against its concentration to determine the IC50/EC50 value.[6]
Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in cytosolic free calcium upon neutrophil activation using a ratiometric fluorescent dye like Fura-2 AM.
Methodology:
-
Cell Loading: Incubate isolated neutrophils (1-5 x 10^6 cells/mL) with Fura-2 AM (e.g., 2-5 μM) in a calcium-containing buffer for 30-45 minutes at 37°C in the dark.[8][13]
-
Washing: Wash the cells twice to remove extracellular dye and resuspend in fresh buffer.
-
Measurement Setup: Transfer the cell suspension to a quartz cuvette with continuous stirring in a fluorometer maintained at 37°C.
-
Antagonist Treatment: Establish a baseline fluorescence reading. Add this compound (e.g., 1-10 μM) or vehicle and record for 1-2 minutes to ensure it does not independently trigger a calcium flux.
-
Agonist Stimulation: Add the agonist fMLF (e.g., 10-100 nM) and record the rapid change in fluorescence.
-
Data Acquisition: Record fluorescence emission at ~510 nm while alternating excitation between 340 nm and 380 nm. The ratio of the 340/380 nm fluorescence is proportional to the intracellular calcium concentration.[13]
-
Analysis: The peak of the fluorescence ratio after agonist addition represents the maximum calcium mobilization. Compare the peak height in the presence and absence of this compound to quantify inhibition.
Chemotaxis Assay
This assay quantifies the directed migration of neutrophils toward a chemoattractant, a process inhibited by this compound. A common method is the Transwell or Boyden chamber assay.[14]
Caption: Workflow for a Transwell chemotaxis assay.
Methodology:
-
Chamber Setup: Place Transwell inserts (with a microporous membrane, typically 3-5 μm pores for neutrophils) into the wells of a 24-well plate.
-
Chemoattractant: Add buffer containing the chemoattractant fMLF (e.g., 10 nM) to the lower chamber. Add buffer only for negative controls.
-
Cell Preparation: Resuspend isolated neutrophils in buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15 minutes at room temperature.
-
Cell Seeding: Add the neutrophil suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes to allow for migration.
-
Quantification:
-
Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Giemsa stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, eluted dye from stained cells can be measured in a plate reader.
-
-
Analysis: Express the results as a chemotactic index (fold migration over the negative control) and determine the inhibitory effect of this compound.
Conclusion
This compound is a cornerstone pharmacological tool for studying neutrophil biology. Its ability to selectively antagonize the FPR1 receptor allows researchers to precisely delineate the contribution of this specific pathway to the complex process of neutrophil activation. From investigating the fundamental mechanisms of chemotaxis and respiratory burst to exploring the role of neutrophils in inflammatory disease models, this compound provides a reliable method for inhibiting a key initiation signal. Understanding its mechanism, potency, and limitations is crucial for the accurate design and interpretation of experiments in immunology, pharmacology, and drug development.
References
- 1. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-formyl peptide receptors in human neutrophils display distinct membrane distribution and lateral mobility when labeled with agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKC-delta controls the fMLF-induced overproduction of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unveiling signaling pathways inducing MHC class II expression in neutrophils [frontiersin.org]
- 13. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
An In-depth Technical Guide to the Discovery and Development of Boc-MLF
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF) is a synthetic peptide that has played a pivotal role in the study of inflammatory processes and the broader field of G protein-coupled receptor (GPCR) pharmacology. It is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a key receptor involved in the innate immune response. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in drug development.
Discovery and Development
The development of this compound arose from structure-activity relationship studies of the potent bacterial chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLF). Early research demonstrated that the N-formyl group of fMLF was crucial for its agonist activity at what would later be identified as FPR1. In a key study, Freer and his colleagues systematically modified the N-terminus of the fMLF peptide. They discovered that replacing the N-formyl group with a tert-butyloxycarbonyl (Boc) group transformed the molecule from a potent agonist into a competitive antagonist.[1] This seminal work led to the synthesis of this compound, providing researchers with a valuable tool to probe the function of FPR1 and its role in inflammation.
Mechanism of Action
This compound functions as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1).[2] FPR1 is a G protein-coupled receptor primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[3] As a competitive antagonist, this compound binds to the same site on FPR1 as the endogenous agonist fMLF but does not activate the receptor. By occupying the binding site, this compound prevents the binding of fMLF and other agonists, thereby inhibiting the downstream signaling cascade that leads to various cellular responses, including chemotaxis, superoxide production, and degranulation.[2][4]
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity from various in vitro studies.
| Parameter | Assay | Cell Type | Value | Reference(s) |
| EC50 | Inhibition of fMLF-induced Superoxide Production | Neutrophils | 0.63 µM | [4][5] |
| IC50 | Inhibition of fMLF-induced Superoxide Production | Neutrophils | 0.63 µM | [6] |
| IC50 | Inhibition of fMLF-induced Neutrophil Chemotaxis | Neutrophils | 5 - 16 µM | [7] |
| IC50 | Inhibition of fMLF-induced Calcium Mobilization | Neutrophils | Not explicitly found | |
| Ki | Competitive Binding to FPR1 | Not specified | Not explicitly found | |
| Molecular Weight | - | - | 509.66 g/mol | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Superoxide Production Assay (Cytochrome c Reduction Method)
This assay measures the production of superoxide anions (O₂⁻) by neutrophils, a key function in their microbicidal activity.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
fMLF (N-Formyl-Met-Leu-Phe)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in HBSS.
-
Cell Preparation: Adjust the neutrophil concentration to 1 x 10⁶ cells/mL in HBSS.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of neutrophil suspension (5 x 10⁴ cells/well).
-
50 µL of HBSS containing 1 mg/mL cytochrome c.
-
10 µL of this compound at various concentrations (dissolved in DMSO and diluted in HBSS) or vehicle control (DMSO in HBSS).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Stimulation: Add 10 µL of fMLF (final concentration 1 µM) to each well to stimulate superoxide production.
-
Measurement: Immediately begin measuring the change in absorbance at 550 nm every minute for 15-30 minutes using a microplate spectrophotometer. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.[8][9]
-
Data Analysis: Calculate the rate of superoxide production from the linear phase of the absorbance curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of neutrophils to migrate along a chemotactic gradient.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
fMLF
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described above and resuspend them in RPMI 1640 with 10% FBS at a concentration of 2 x 10⁶ cells/mL.
-
Antagonist Pre-treatment: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Assembly: Assemble the Boyden chamber. In the lower wells, add RPMI 1640 containing fMLF (e.g., 10 nM) as the chemoattractant.
-
Cell Seeding: Place the membrane over the lower wells and add 50 µL of the pre-treated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain.
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.[10][11][12]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.
Calcium Mobilization Assay (Fluo-4 AM Method)
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
fMLF
-
This compound
-
DMSO
-
Fluorometric plate reader with excitation/emission wavelengths of ~490/~525 nm
Procedure:
-
Neutrophil Loading: Resuspend isolated neutrophils in HBSS at 1-2 x 10⁶ cells/mL. Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the loaded cells and resuspend them in fresh HBSS to remove extracellular dye.
-
Assay Setup: Dispense 100 µL of the loaded cell suspension into each well of a black, clear-bottom 96-well plate.
-
Antagonist Addition: Add this compound at various concentrations or vehicle control to the wells and incubate for 10 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorometric plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Inject fMLF (final concentration ~100 nM) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).[13][14][15]
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Determine the peak fluorescence response for each condition. Calculate the percentage of inhibition by this compound and determine its IC₅₀ value.
Visualizations
FPR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor. This compound acts by competitively inhibiting the binding of agonists like fMLF to FPR1.
FPR1 Signaling Pathway
Experimental Workflow for Screening FPR1 Antagonists
This diagram outlines a typical workflow for identifying and characterizing novel FPR1 antagonists, a process for which this compound serves as a crucial reference compound.
GPCR Antagonist Screening Workflow
Conclusion
This compound remains an indispensable tool in the study of FPR1-mediated inflammation and leukocyte biology. Its discovery was a landmark in the development of selective antagonists for G protein-coupled receptors and continues to facilitate the investigation of the intricate signaling pathways involved in the innate immune response. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective use in experimental settings and as a benchmark for the discovery of new therapeutic agents targeting FPR1.
References
- 1. abcam.com [abcam.com]
- 2. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Boc-Met-Leu-Phe-OH) | FPR拮抗剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Eugenol prevents fMLF-induced superoxide anion production in human neutrophils by inhibiting ERK1/2 signaling pathway and p47phox phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. interchim.fr [interchim.fr]
The Role of Boc-MLF in Attenuating fMLF-Induced Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function of N-t-Boc-Met-Leu-Phe (Boc-MLF) as a potent and specific antagonist of the formyl peptide receptor 1 (FPR1). N-formyl-methionyl-leucyl-phenylalanine (fMLF), a bacterial-derived peptide, is a powerful chemoattractant that activates a cascade of intracellular signaling events in immune cells, primarily neutrophils, upon binding to FPR1. This activation is pivotal in the inflammatory response. This compound, a synthetic peptide derivative of fMLF, effectively blocks these signaling pathways by competitively inhibiting the binding of fMLF to FPR1. This guide details the mechanism of action of this compound, the intricacies of fMLF-induced signaling, quantitative data on the inhibitory effects of this compound, and detailed protocols for key experimental assays used to study these interactions.
Introduction to fMLF and its Receptor FPR1
N-formyl-methionyl-leucyl-phenylalanine (fMLF) is a prototypal N-formylated peptide produced by bacteria.[1] It acts as a potent chemoattractant, guiding phagocytic leukocytes, such as neutrophils, to sites of infection and inflammation.[1] The biological effects of fMLF are mediated through its interaction with a specific G protein-coupled receptor (GPCR) known as the formyl peptide receptor 1 (FPR1).[1] Upon fMLF binding, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of a complex network of downstream signaling pathways.[2] These pathways ultimately orchestrate a variety of cellular responses crucial for the innate immune response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]
This compound: A Competitive Antagonist of FPR1
This compound is a synthetic peptide that acts as a competitive antagonist of FPR1.[3] Its structure is derived from fMLF, with the N-formyl group replaced by a tert-butyloxycarbonyl (Boc) group.[1] This modification allows this compound to bind to FPR1 but prevents the receptor's activation, thereby blocking the downstream signaling cascades induced by fMLF.[1] Due to its specificity for FPR1, this compound is an invaluable tool for studying the physiological and pathological roles of the fMLF/FPR1 signaling axis.[4]
The fMLF-Induced Signaling Cascade
The binding of fMLF to FPR1 triggers a well-defined signaling cascade that leads to various cellular responses in neutrophils. The key pathways are illustrated below and include the activation of Phospholipase C (PLC), the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: fMLF-induced signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Inhibitory Function
The inhibitory potency of this compound on various fMLF-induced cellular responses has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Inhibition of fMLF-Induced Superoxide Production by this compound
| Parameter | Value | Cell Type | Reference |
| IC₅₀ | 0.63 µM | Neutrophils | [3] |
Table 2: Antagonistic Activity of this compound at FPR1
| Parameter | Value | Assay | Cell Type | Reference |
| Ki | ~100 nM (for a similar competitive antagonist) | Competitive Binding | FPR1-transfected HL-60 and RBL cells | [5] |
| Specificity | Preferentially inhibits FPR over FPRL1 at concentrations below 10 µM | Functional Assays | Neutrophils | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on fMLF-induced signaling.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient of fMLF and the inhibition of this migration by this compound.
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Protocol Details:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[6]
-
Cell Preparation: Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 200 µL of assay buffer containing fMLF (e.g., 10 nM) to the lower wells of a 24-well Boyden chamber. For inhibition experiments, pre-incubate the lower chamber solution with varying concentrations of this compound (e.g., 0.1 - 10 µM) for 15-30 minutes at room temperature.[7]
-
Place a microporous filter membrane (typically 3-5 µm pore size) over the lower wells.[8][9]
-
Add 100 µL of the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).[10]
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of myeloperoxidase.[8]
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils upon stimulation with fMLF and its inhibition by this compound, using a fluorescent calcium indicator like Fura-2 AM.
Caption: Workflow for an intracellular calcium mobilization assay.
Protocol Details:
-
Cell Preparation and Dye Loading:
-
Isolate neutrophils as described in the chemotaxis protocol.
-
Load the cells with 1-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.[11][12]
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM and resuspend in fresh HBSS. Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the dye.[11]
-
-
Fluorometric Measurement:
-
Place the Fura-2-loaded neutrophil suspension in a cuvette within a fluorometer equipped for ratiometric measurements.
-
Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at approximately 510 nm.[11]
-
For inhibition studies, add this compound to the cuvette and incubate for a few minutes before adding the agonist.
-
Add fMLF (e.g., 100 nM) to the cuvette to stimulate the cells.
-
Continuously record the fluorescence intensity at both excitation wavelengths for several minutes to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The intracellular calcium concentration can be calculated from the ratio using the Grynkiewicz equation, following calibration with ionomycin and EGTA to determine the maximum and minimum fluorescence ratios.[13]
-
The inhibitory effect of this compound is determined by comparing the peak [Ca²⁺]i in the presence and absence of the antagonist.
-
Conclusion
This compound serves as a critical tool for dissecting the complex signaling pathways initiated by fMLF binding to FPR1. Its ability to competitively and specifically block this interaction allows researchers to probe the downstream consequences of FPR1 activation and its role in inflammatory and immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to investigate the therapeutic potential of targeting the fMLF/FPR1 axis in various inflammatory diseases. Further research into the nuances of FPR1 signaling and the development of even more potent and specific antagonists will continue to be a promising avenue for novel anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. moodle2.units.it [moodle2.units.it]
An In-depth Technical Guide to Utilizing Boc-MLF in Inflammation Research
This guide provides a comprehensive overview of the basic principles and practical applications of N-t-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine (Boc-MLF) in the field of inflammation research. Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental protocols, and critical data associated with this widely used formyl peptide receptor antagonist.
Core Principles of this compound
This compound is a synthetic peptide that functions as a competitive antagonist for Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, as well as other cell types including monocytes, dendritic cells, and epithelial cells.[2][3] This receptor plays a crucial role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or released from damaged mitochondria during tissue injury.[1][4]
The activation of FPR1 by agonists like N-Formylmethionyl-leucyl-phenylalanine (fMLF) triggers a cascade of pro-inflammatory responses. These include chemotaxis, the production of reactive oxygen species (ROS), degranulation, and the release of cytokines.[2] this compound, by blocking the binding of agonists to FPR1, effectively inhibits these downstream signaling pathways, making it an invaluable tool for dissecting the role of FPR1 in inflammatory processes.[1][2]
Mechanism of Action
This compound's antagonistic activity stems from the substitution of the N-formyl group found in agonists with a tert-butyloxycarbonyl (t-Boc) group.[1][3] This modification allows the peptide to bind to FPR1 without initiating the conformational changes required for G-protein activation and subsequent intracellular signaling.
The binding of an agonist like fMLF to FPR1 typically leads to the activation of heterotrimeric G proteins, which in turn initiates downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways ultimately culminate in the various cellular inflammatory responses. This compound competitively inhibits the initial step of this cascade—agonist binding—thereby preventing cellular activation.
Quantitative Data Summary
The efficacy of this compound as an FPR1 antagonist has been quantified in various studies. The following table summarizes key data points for its biological activity.
| Parameter | Value | Cell Type/System | Assay | Reference |
| EC50 | 0.63 µM | Human Neutrophils | Inhibition of fMLF-induced superoxide production | |
| Effective Concentration | < 10 µM | Human Neutrophils | Specific inhibition of FPR signaling | [5][6] |
| Concentration for in vitro studies | 25 µM | THP1-Blue cells | Inhibition of NF-κB activation | [7] |
| Concentration for in vivo studies | Varies | Rat model of premature rupture of membranes | Treatment of LPS-induced inflammation | [8] |
Note: While this compound preferentially inhibits FPR1, at concentrations above 10 µM, it may also exhibit some inhibitory effects on Formyl Peptide Receptor-Like 1 (FPRL1/FPR2).[5][6] Therefore, careful dose-response studies are crucial for ensuring receptor specificity in experimental designs.
Key Experimental Protocols
Below are detailed methodologies for common experiments utilizing this compound in inflammation research.
This protocol assesses the ability of this compound to inhibit the directed migration of neutrophils towards an fMLF gradient.
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1x106 cells/mL.
-
Pre-incubation with this compound: Incubate the neutrophil suspension with this compound at a final concentration of 1-10 µM (or a vehicle control, such as DMSO) for 15-30 minutes at 37°C.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading: Add fMLF (chemoattractant) at a concentration of 10 nM to the lower wells of the chamber.
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells (on top of the membrane).
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.
-
Analysis: Compare the number of migrated cells in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.
This protocol measures the inhibitory effect of this compound on fMLF-induced ROS production in neutrophils.
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described in the chemotaxis assay protocol.
-
Pre-incubation: Pre-incubate the neutrophils with this compound (e.g., 0.63 µM for EC50 determination) or vehicle control for 15 minutes at 37°C.
-
ROS Detection: Add a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cell suspension.
-
Stimulation: Induce ROS production by adding fMLF (e.g., 100 nM) to the cell suspension.
-
Measurement: Immediately measure the fluorescence intensity over time using a plate reader or flow cytometer.
-
Data Analysis: Calculate the rate of ROS production and compare the inhibition by this compound relative to the control.
This protocol outlines a general approach for using this compound in a rat model of lipopolysaccharide (LPS)-induced inflammation.[8]
-
Animal Model: Utilize pregnant rats to establish a model of fetal membrane inflammation by administering LPS.
-
Treatment Groups: Divide the animals into control, LPS-treated, and LPS + this compound-treated groups.
-
This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) prior to or concurrently with the LPS challenge.
-
Inflammation Induction: Induce inflammation by administering LPS.
-
Sample Collection: After a specified time, collect blood and tissue samples (e.g., fetal membranes).
-
Analysis:
-
Measure inflammatory markers in the blood, such as Interleukin-6 (IL-6), using ELISA.
-
Analyze tissue samples for histological changes, such as collagen degradation (using Masson staining) and cellular infiltration.
-
Perform Western blotting or PCR on tissue lysates to assess the expression of FPR1 and markers of epithelial-mesenchymal transition (EMT).
-
-
Evaluation: Compare the outcomes in the this compound-treated group with the LPS-only group to evaluate the anti-inflammatory and tissue-protective effects of this compound.
Applications and Considerations
This compound is a versatile tool for investigating the role of FPR1 in a wide range of inflammatory conditions. Its applications include:
-
Studying Neutrophil and Macrophage Function: Elucidating the specific contribution of FPR1 to leukocyte recruitment, phagocytosis, and bactericidal activity.[9]
-
Investigating Sterile Inflammation: Examining the role of mitochondrial-derived formyl peptides in sterile inflammatory diseases.[2]
-
Drug Development: Serving as a reference compound for the screening and development of novel FPR1 antagonists with therapeutic potential.[4]
-
Cancer Research: Probing the involvement of FPR1 in tumor progression and invasion.[4]
Researchers using this compound should be mindful of its specificity. While it is a preferential antagonist for FPR1, higher concentrations can affect other formyl peptide receptors.[5][6][10] Therefore, using the lowest effective concentration and including appropriate controls, such as FPR1-deficient cells or animals, is recommended to validate the specificity of the observed effects.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FPR1 Antagonist (this compound) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporin H, this compound and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Interaction of Boc-MLF with the Formyl Peptide Receptor Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide antagonist, N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), and its interaction with the formyl peptide receptor (FPR) family. The FPRs, comprising FPR1, FPR2, and FPR3, are a group of G protein-coupled receptors (GPCRs) that play a pivotal role in innate immunity and inflammation. This compound is a widely utilized tool in studying the physiological and pathological functions of these receptors. This document details the antagonistic properties of this compound, its selectivity for the different FPR isoforms, and its impact on downstream signaling pathways. Furthermore, it provides detailed experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, tabular format. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction to the Formyl Peptide Receptor Family
The formyl peptide receptor family consists of three members in humans: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2).[1] These receptors are primarily expressed on myeloid cells, such as neutrophils and monocytes, and are key players in the host's defense against bacterial infections and in modulating inflammatory responses.[2] They recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria.[2]
Activation of FPRs by their cognate agonists initiates a cascade of intracellular signaling events, leading to a variety of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] All three FPRs are known to couple to inhibitory G-proteins (Gi).[3]
This compound: A Formyl Peptide Receptor Antagonist
N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (this compound) is a synthetic tripeptide that acts as a competitive antagonist of the formyl peptide receptor family.[4] It is structurally derived from the potent bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). The substitution of the N-formyl group with a bulky tert-butyloxycarbonyl (Boc) group is responsible for its antagonistic properties.[4]
Receptor Selectivity and Potency
This compound exhibits preferential antagonism towards FPR1. At lower micromolar concentrations (typically below 10 μM), it effectively inhibits FPR1-mediated cellular responses.[1] However, at higher concentrations, its selectivity diminishes, and it can also antagonize FPR2.[1][5] The antagonistic activity of this compound on FPR3 has not been extensively quantified in the available literature.
Quantitative Data on this compound Interaction with the FPR Family
The following table summarizes the available quantitative data for the antagonistic activity of this compound on the formyl peptide receptor family. It is important to note that specific Ki or IC50 values from direct binding assays are not widely reported in the literature. The provided data is primarily from functional assays.
| Receptor | Antagonist | Assay Type | Cell Type | Agonist | Potency (IC50/EC50) | Reference(s) |
| FPR1 | This compound | Superoxide Production | Neutrophils | fMLP | 0.63 μM (EC50) | [3] |
| FPR2 | This compound | Calcium Mobilization | - | Serum Amyloid A (SAA) | Inhibition observed at 25 μM | [5] |
| FPR3 | This compound | - | - | - | Data not available | - |
Signaling Pathways of the Formyl Peptide Receptor Family
Upon agonist binding, the FPRs undergo a conformational change, leading to the activation of heterotrimeric G-proteins of the Gi family. This initiates a cascade of downstream signaling events.
FPR1 Signaling
Activation of FPR1 leads to the dissociation of the Gi protein into its α and βγ subunits. The βγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, FPR1 activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). These pathways collectively regulate essential neutrophil functions like chemotaxis, degranulation, and superoxide production.
FPR1 Signaling Pathway
FPR2 Signaling
Similar to FPR1, FPR2 couples to Gi proteins and activates PLC, leading to calcium mobilization, and stimulates the PI3K/Akt and MAPK pathways.[3] However, FPR2 is considered a more promiscuous receptor, recognizing a wider range of ligands, including both pro-inflammatory and anti-inflammatory mediators. The specific downstream consequences of FPR2 activation can be ligand-dependent.
FPR2 Signaling Pathway
FPR3 Signaling
The signaling pathways downstream of FPR3 are less well-characterized compared to FPR1 and FPR2. It is predicted to couple to G proteins and mediate downstream signaling, but the specific effectors and cellular responses are still under investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with the formyl peptide receptor family.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
FPR-expressing cells (e.g., HL-60 cells for endogenous FPR1/FPR2, or transfected HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
FPR agonist (e.g., fMLP)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the FPR-expressing cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Compound Preparation:
-
Prepare a 2X stock solution of the FPR agonist (e.g., fMLP) in HBSS.
-
For antagonist studies, prepare a 2X stock solution of this compound in HBSS.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
For agonist stimulation: Record a baseline fluorescence for 10-20 seconds. Then, add 100 µL of the 2X agonist solution and continue recording the fluorescence signal for 2-5 minutes.
-
For antagonist inhibition: Pre-incubate the cells with 50 µL of the 2X this compound solution for 15-30 minutes at 37°C. Record a baseline, then add 50 µL of a 4X agonist solution and record the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline. For antagonist studies, calculate the percentage of inhibition of the agonist response by this compound.
Calcium Mobilization Assay Workflow
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
Neutrophils or other FPR-expressing migratory cells
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts) with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
Chemoattractant (e.g., fMLP)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining dye (e.g., Calcein AM) or a method for cell quantification
Procedure:
-
Cell Preparation: Isolate and resuspend the cells in the assay buffer. For some methods, cells are pre-labeled with a fluorescent dye.
-
Chamber Setup:
-
Add the assay buffer containing the chemoattractant (e.g., fMLP) to the lower chamber of the chemotaxis device.
-
For antagonist studies, add this compound to both the upper and lower chambers to ensure a constant concentration.
-
Place the porous membrane (filter) over the lower chamber.
-
-
Cell Seeding: Add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 60-90 minutes for neutrophils).
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the filter.
-
Quantify the number of cells that have migrated to the lower side of the filter or into the lower chamber. This can be done by:
-
Staining the migrated cells and counting them under a microscope.
-
If cells were pre-labeled with a fluorescent dye, measuring the fluorescence of the migrated cells.
-
Lysing the migrated cells and measuring the activity of an intracellular enzyme (e.g., acid phosphatase).
-
-
-
Data Analysis: Calculate the number of migrated cells for each condition. For antagonist studies, determine the percentage of inhibition of chemoattractant-induced migration by this compound.
Chemotaxis Assay Workflow
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK, a key downstream signaling event.
Materials:
-
FPR-expressing cells
-
Serum-free culture medium
-
FPR agonist (e.g., fMLP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture FPR-expressing cells to near confluency. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.
-
Cell Treatment:
-
For antagonist studies, pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with the FPR agonist (e.g., fMLP) for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
-
Cell Lysis: Immediately after stimulation, place the culture dish on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK. For antagonist studies, calculate the percentage of inhibition of agonist-induced ERK phosphorylation by this compound.
ERK Phosphorylation Western Blot Workflow
Conclusion
This compound is an invaluable tool for dissecting the roles of the formyl peptide receptor family in health and disease. Its preferential antagonism of FPR1 makes it particularly useful for studying the specific functions of this receptor. However, researchers and drug development professionals must be mindful of its off-target effects on FPR2 at higher concentrations. The experimental protocols and data presented in this technical guide provide a solid foundation for the effective use of this compound in investigating the complex biology of the FPR family and for the development of more selective therapeutic agents targeting these important immunological receptors.
References
- 1. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Boc-MLF: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine (Boc-MLF) is a synthetic peptide that serves as a potent and specific antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of mammalian phagocytic leukocytes, such as neutrophils. It plays a crucial role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or released from damaged mitochondria. The activation of FPR1 triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by blocking the binding of agonists to FPR1, effectively inhibits these downstream signaling events, making it an invaluable tool for studying the physiological and pathological roles of FPR1-mediated inflammation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a tripeptide composed of methionine, leucine, and phenylalanine, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. This modification is critical for its antagonistic activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H39N3O6S | [3] |
| Molecular Weight | 509.66 g/mol | [3] |
| CAS Number | 67247-12-5 | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [3] |
| Solubility | Soluble to 2 mg/mL in DMSO | [3] |
| Storage | Store at -20°C | [3] |
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist of FPR1. It prevents the binding of N-formylated peptides, such as the potent chemoattractant N-Formylmethionyl-leucyl-phenylalanine (fMLF), to the receptor. This blockade inhibits the conformational changes in FPR1 necessary for the activation of downstream heterotrimeric G proteins.
Signaling Pathway
The binding of an agonist like fMLF to FPR1 typically initiates a signaling cascade involving the dissociation of the G protein subunits Gαi and Gβγ. Gβγ activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade, along with the activation of other pathways like the mitogen-activated protein kinase (MAPK) pathway (including p38 and ERK), culminates in various cellular responses. This compound effectively abrogates these downstream events by preventing the initial receptor activation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Boc-MLF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is a potent and specific antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor highly expressed on phagocytic leukocytes such as neutrophils. By blocking the binding of N-formylated peptides like fMLF (N-Formylmethionyl-leucyl-phenylalanine), this compound effectively inhibits downstream signaling pathways that mediate inflammatory responses, including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS). These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the role of FPR1 in inflammation and for screening potential anti-inflammatory drug candidates. At concentrations above 10 µM, caution is advised as this compound may also exhibit inhibitory effects on the Formyl Peptide Receptor-like 1 (FPRL1).
Physicochemical Properties and Storage:
| Property | Value |
| Molecular Weight | 509.66 g/mol |
| Formula | C25H39N3O6S |
| Solubility | Soluble to 2 mg/mL in DMSO |
| Purity | ≥95% |
| Storage | Store at -20°C |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in various in vitro assays. This data provides a reference for determining appropriate experimental concentrations.
| Assay | Cell Type | Agonist | IC50 / EC50 | Reference |
| Superoxide Production | Neutrophils | fMLF | 0.63 µM (EC50) | |
| Chemotaxis | Neutrophils | fMLF | ~1-10 µM (Effective inhibitory concentration) | |
| Calcium Mobilization | HL-60 Cells | fMLF | ~1-10 µM (Effective inhibitory concentration) |
Signaling Pathway
This compound acts by competitively binding to FPR1, thereby preventing the activation of downstream signaling cascades initiated by agonists like fMLF. The binding of an agonist to FPR1 typically triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Concurrently, G-protein activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses like chemotaxis and ROS production.
Experimental Protocols
The following are detailed protocols for key in vitro experiments utilizing this compound.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, fMLF.
Experimental Workflow:
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
This compound (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
Transwell inserts (3-5 µm pore size)
-
24-well plates
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to standard protocols. Resuspend the isolated neutrophils in RPMI 1640 medium.
-
Cell Pre-treatment:
-
Incubate the neutrophils with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add RPMI 1640 medium containing a specific concentration of fMLF (e.g., 10 nM) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Calcium Mobilization Assay
This assay determines the inhibitory effect of this compound on the fMLF-induced increase in intracellular calcium concentration in HL-60 cells (a human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells).
Experimental Workflow:
Materials:
-
HL-60 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture and Differentiation (Optional): Culture HL-60 cells in RPMI 1640 medium with 10% FBS. For a neutrophil-like phenotype, differentiate the cells by treating with 1.3% DMSO for 5-7 days.
-
Dye Loading:
-
Harvest and resuspend the cells in HBSS.
-
Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay Procedure:
-
Seed the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader (excitation ~494 nm, emission ~516 nm).
-
Inject fMLF (e.g., 100 nM final concentration) into the wells and immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage inhibition of the fMLF-induced calcium mobilization by this compound compared to the vehicle control.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the ability of this compound to inhibit the fMLF-stimulated production of intracellular ROS in neutrophils using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).
Experimental Workflow:
Materials:
-
Isolated human neutrophils
-
HBSS
-
This compound (stock solution in DMSO)
-
fMLF (stock solution in DMSO)
-
H2DCF-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood as described in the chemotaxis assay protocol.
-
Probe Loading:
-
Resuspend the neutrophils in HBSS.
-
Load the cells with H2DCF-DA (e.g., 5 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
-
Assay Procedure:
-
Seed the probe-loaded neutrophils into a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) and incubate for 15 minutes.
-
Add fMLF (e.g., 100 nM) to stimulate ROS production.
-
-
Measurement: Incubate the plate at 37°C and measure the fluorescence intensity kinetically over 30-60 minutes or at a fixed endpoint using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the rate of ROS production or the total fluorescence at the endpoint. Determine the percentage inhibition of fMLF-induced ROS production by this compound.
Conclusion
This compound is a critical pharmacological tool for the in vitro investigation of FPR1-mediated cellular functions. The protocols provided herein offer a framework for studying its inhibitory effects on key inflammatory processes. Researchers should optimize these protocols for their specific cell types and experimental conditions. The use of appropriate controls and careful data analysis are essential for obtaining reliable and reproducible results.
Application Notes and Protocols for Utilizing Boc-MLF in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards chemoattractants, is a fundamental process in the innate immune response and plays a critical role in inflammation. The N-formyl peptide receptor 1 (FPR1) is a key G protein-coupled receptor on the surface of neutrophils that recognizes N-formylated peptides, such as the bacterial product N-formyl-methionyl-leucyl-phenylalanine (fMLP). Activation of FPR1 triggers a signaling cascade that leads to neutrophil migration, degranulation, and the production of reactive oxygen species (ROS).
Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist of FPR1. By binding to the receptor, this compound blocks the binding of fMLP and other formylated peptides, thereby inhibiting the downstream signaling pathways that lead to neutrophil activation and chemotaxis. This makes this compound a valuable tool for studying the role of FPR1 in neutrophil function and for screening potential anti-inflammatory compounds that target this pathway.
These application notes provide detailed protocols for using this compound in a neutrophil chemotaxis assay, along with data presentation guidelines and visualizations of the relevant biological and experimental workflows.
Signaling Pathways
The binding of fMLP to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The dissociated G protein subunits (Gα and Gβγ) activate downstream effector enzymes, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates downstream kinases such as Akt. These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization and migration towards the chemoattractant source. This compound competitively binds to FPR1, preventing fMLP from initiating this signaling cascade.
Caption: fMLP-FPR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran solution (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute the whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in HBSS and add dextran solution to a final concentration of 1%.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.5% BSA) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Neutrophil Chemotaxis Assay using a Boyden Chamber
Materials:
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
fMLP (chemoattractant)
-
This compound (inhibitor)
-
Assay medium (e.g., HBSS with 0.5% BSA)
-
Cell-permeable fluorescent dye (e.g., Calcein-AM) or a cell viability reagent for quantification.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fMLP (e.g., 1 mM in DMSO) and store at -20°C. Further dilute in assay medium to a working concentration (e.g., 10 nM) on the day of the experiment.[1]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Prepare serial dilutions in assay medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). To maintain specificity for FPR1, it is recommended not to use this compound at concentrations above 10 µM.[2][3]
-
-
Cell Preparation:
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
For inhibitor treatment, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant solution (fMLP) to the lower wells of the multi-well plate. For negative controls, add assay medium only.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
To quantify the migrated cells in the lower chamber, several methods can be used:
-
Fluorescence-based: Add a cell-permeable fluorescent dye (e.g., Calcein-AM) to the lower wells, incubate as recommended by the manufacturer, and read the fluorescence on a plate reader.
-
Cell Viability Assay: Use a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo®) to measure the number of viable cells in the lower chamber.
-
Direct Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
Experimental Workflow
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Effect of this compound on fMLP-induced Neutrophil Chemotaxis
| Treatment | Chemoattractant (fMLP) | Migrated Cells (Relative Fluorescence Units) | % Inhibition of Chemotaxis |
| Vehicle (DMSO) | - | 150 ± 20 | N/A |
| Vehicle (DMSO) | 10 nM | 1200 ± 85 | 0% |
| This compound (0.1 µM) | 10 nM | 1050 ± 70 | 12.5% |
| This compound (1 µM) | 10 nM | 650 ± 55 | 45.8% |
| This compound (5 µM) | 10 nM | 300 ± 30 | 75.0% |
| This compound (10 µM) | 10 nM | 180 ± 25 | 85.0% |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Summary of this compound Potency
| Parameter | Value | Reference |
| IC₅₀ (fMLP-induced Chemotaxis) | 5-16 µM | [2] |
| EC₅₀ (fMLP-induced Superoxide Production) | 0.63 µM | |
| Recommended Concentration Range | 0.1 - 10 µM | [2][3] |
| Chemoattractant (fMLP) Concentration | 10 nM | [1] |
Troubleshooting
-
High background migration (negative control):
-
Neutrophils may have been activated during isolation. Ensure all steps are performed gently and on ice where indicated.
-
The assay medium may contain chemoattractants. Use serum-free medium.
-
-
Low migration towards fMLP (positive control):
-
Neutrophils may have low viability. Check cell viability before starting the assay.
-
The concentration of fMLP may be suboptimal. Perform a dose-response experiment to determine the optimal fMLP concentration (typically 1-100 nM).[4][5]
-
The incubation time may be too short. Optimize the incubation time (typically 60-120 minutes).
-
-
High variability between replicates:
-
Ensure homogenous cell suspension before adding to the inserts.
-
Pipette carefully to avoid introducing bubbles.
-
Conclusion
This compound is a specific and effective antagonist for studying FPR1-mediated neutrophil chemotaxis. The protocols and guidelines provided in these application notes offer a robust framework for researchers to investigate the role of the fMLP/FPR1 axis in inflammatory processes and to screen for novel modulators of neutrophil migration. Careful optimization of experimental conditions and adherence to the detailed protocols will ensure reproducible and reliable results.
References
- 1. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-MLF in Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G-protein coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, as well as on other cell types including T cells and epithelial cells. This receptor plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
One of the key downstream signaling events following FPR1 activation is the mobilization of intracellular calcium ([Ca²⁺]i). This rapid and transient increase in cytosolic calcium is a critical second messenger that triggers a variety of cellular responses. Calcium flux assays are therefore a fundamental tool for studying FPR1 signaling and for screening potential agonists and antagonists. This compound is widely used in these assays as a specific inhibitor to dissect the role of FPR1 in various physiological and pathological processes.
These application notes provide a detailed overview of the use of this compound in calcium flux assays, including its mechanism of action, protocols for its application, and relevant quantitative data.
Mechanism of Action
This compound selectively binds to FPR1, thereby preventing the binding of N-formyl peptides like fMLF (N-Formylmethionyl-leucyl-phenylalanine). This competitive antagonism blocks the conformational changes in FPR1 that are necessary for the activation of its associated heterotrimeric G-protein (primarily of the Gi family).
Upon agonist binding, FPR1 activation typically leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gβγ subunit then activates Phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound effectively inhibits this entire cascade by preventing the initial agonist-receptor interaction.
Signaling Pathway of FPR1-Mediated Calcium Mobilization
Caption: FPR1 signaling cascade leading to calcium mobilization.
Data Presentation
The following table summarizes the known quantitative data for this compound. It is important to note that the IC₅₀/EC₅₀ values can vary depending on the cell type, agonist concentration, and specific assay conditions.
| Parameter | Value | Cell Type | Assay | Reference |
| EC₅₀ (fMLF-induced superoxide production) | 0.63 µM | Not Specified | Superoxide Production Assay | |
| Recommended Concentration for FPR1 Specificity | < 10 µM | Neutrophils | General | [1] |
| Inhibition of fMLF-induced Chemotaxis | IC₅₀: 5-16 µM | Neutrophils | Chemotaxis Assay | [2] |
Experimental Protocols
General Considerations
-
Cell Types: Human neutrophils, differentiated HL-60 cells, or other cell lines endogenously or exogenously expressing FPR1 are commonly used.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM). Subsequent dilutions should be made in the assay buffer.
-
Agonist: fMLF is the most common agonist used to stimulate FPR1. A stock solution is usually prepared in DMSO and diluted in assay buffer. The final concentration of fMLF should be around its EC₅₀ for calcium mobilization in the specific cell type being used (typically in the low nanomolar range).
-
Calcium Indicators: Fluorescent calcium indicators such as Fura-2, Indo-1, or Fluo-4 are used to measure changes in intracellular calcium. The choice of dye will depend on the available instrumentation (e.g., flow cytometer, fluorescence plate reader).
-
Controls: Always include appropriate controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) instead of this compound.
-
Positive Control: Cells stimulated with fMLF in the absence of this compound.
-
Maximum Calcium Release: Cells treated with a calcium ionophore like ionomycin to determine the maximum possible calcium signal.
-
Unloaded Cells: Cells not loaded with the calcium indicator to check for autofluorescence.
-
Protocol 1: Calcium Flux Assay using a Fluorescence Plate Reader
This protocol is suitable for high-throughput screening of FPR1 antagonists.
Materials:
-
FPR1-expressing cells (e.g., differentiated HL-60 cells)
-
This compound
-
fMLF
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Preparation:
-
Plate the FPR1-expressing cells in the microplate at a suitable density (e.g., 5 x 10⁴ to 1 x 10⁵ cells per well) and allow them to adhere if necessary. For suspension cells, they can be plated on the day of the assay.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium indicator (e.g., Fluo-4 AM to a final concentration of 1-5 µM) in assay buffer. The addition of Pluronic F-127 (0.02-0.04%) can improve dye solubility and loading.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Be careful not to dislodge the cells.
-
After the final wash, add assay buffer to each well.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 10-30 minutes at room temperature or 37°C. Include vehicle control wells.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~490/520 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of fMLF (e.g., 10 nM) to all wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (fMLF alone).
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Calcium Flux Assay using Flow Cytometry
This protocol is useful for analyzing heterogeneous cell populations.
Materials:
-
FPR1-expressing cells (e.g., human neutrophils)
-
This compound
-
fMLF
-
Indo-1 AM or other suitable ratiometric calcium indicator dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer with a UV laser (for Indo-1) and time-resolved acquisition capabilities.
Procedure:
-
Cell Preparation:
-
Resuspend the cells in assay buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Add the calcium indicator dye (e.g., Indo-1 AM to a final concentration of 1-5 µM) to the cell suspension.
-
Incubate at 37°C for 30-45 minutes in the dark, with occasional gentle mixing.
-
-
Cell Washing:
-
Wash the cells twice with assay buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove extracellular dye.
-
Resuspend the cells in fresh assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Incubation:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the desired concentration of this compound (or vehicle control) to the respective tubes and incubate for 10-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30 seconds. For Indo-1, this is typically the ratio of emission at ~405 nm (calcium-bound) to ~485 nm (calcium-free).
-
Briefly remove the tube from the cytometer, add the fMLF solution, gently mix, and immediately re-acquire the sample.
-
Continue data acquisition for at least 2-3 minutes to monitor the calcium flux over time.
-
-
Data Analysis:
-
Analyze the data using appropriate software to plot the fluorescence ratio (or intensity) over time.
-
Quantify the peak calcium response for each condition.
-
Calculate the percentage of inhibition of the calcium response by this compound compared to the fMLF-only control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a calcium flux experiment using this compound to inhibit FPR1 signaling.
Caption: Experimental workflow for a this compound calcium flux assay.
References
Standard Concentration of Boc-MLF for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-MLF (N-tert-Butoxycarbonyl-Met-Leu-Phe), a potent and specific antagonist of the Formyl Peptide Receptor 1 (FPR1), in cell culture experiments. These guidelines are intended to assist researchers in immunology, inflammation, and drug discovery in utilizing this compound effectively and interpreting results accurately.
Introduction
This compound is a synthetic peptide that acts as a competitive antagonist of FPR1, a G protein-coupled receptor predominantly expressed on phagocytic leukocytes such as neutrophils and macrophages.[1] FPR1 plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] By blocking the binding of agonists like fMLF (N-Formylmethionyl-leucyl-phenylalanine) to FPR1, this compound is an invaluable tool for studying the physiological and pathological roles of this receptor.
Product Information and Storage
| Parameter | Value | Reference |
| Full Name | N-tert-Butoxycarbonyl-N-formyl-L-methionyl-L-leucyl-L-phenylalanine | |
| Abbreviation | This compound, Boc-1 | [4] |
| Molecular Formula | C25H39N3O6S | |
| Molecular Weight | 509.66 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO (≥100 mg/mL) | |
| Storage of Powder | -20°C for up to 1 year, -80°C for up to 2 years | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months (aliquot to avoid freeze-thaw cycles) | [5][6] |
Recommended Working Concentrations
The selection of an appropriate working concentration for this compound is critical to ensure specific antagonism of FPR1 while avoiding off-target effects.
| Application | Recommended Concentration Range | Key Considerations | Reference |
| FPR1 Antagonism (General) | 1 µM - 10 µM | To maintain specificity for FPR1, concentrations should not exceed 10 µM, as higher concentrations may partially inhibit FPRL1.[4] | [4] |
| Inhibition of fMLF-induced Superoxide Production | EC50 = 0.63 µM (in neutrophils) | This value indicates the concentration at which 50% of the maximal inhibitory effect is observed. A starting concentration of 1 µM is recommended. | [6] |
| Inhibition of fMLF-induced Calcium Mobilization | 1 µM - 10 µM | Pre-incubation with this compound is essential for effective inhibition. | [7] |
| Inhibition of fMLF-induced Chemotaxis | 1 µM - 10 µM | The inhibitory effect on chemotaxis may be less pronounced compared to other cellular responses.[7] | [7] |
| Blocking FPRL1 Signaling | > 10 µM (e.g., 25 µM) | Use with caution as specificity for FPR1 is lost at these concentrations. | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.1 mg of this compound (MW: 509.66 g/mol ) in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
Protocol 1: Inhibition of fMLF-Induced Calcium Mobilization
This protocol describes how to measure the inhibitory effect of this compound on the transient increase in intracellular calcium concentration induced by the FPR1 agonist fMLF.
Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing this compound's inhibition of calcium flux.
Materials:
-
Cells expressing FPR1 (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype)
-
This compound stock solution (10 mM in DMSO)
-
fMLF stock solution (1 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Isolate primary human neutrophils or differentiate HL-60 cells.
-
Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.
-
-
Assay Protocol:
-
Seed 100 µL of the cell suspension into each well of the 96-well plate.
-
Pre-incubation: Add 10 µL of this compound (to achieve final concentrations of 1 µM, 5 µM, 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Baseline Reading: Measure the baseline fluorescence for 30-60 seconds.
-
Agonist Stimulation: Add 10 µL of fMLF (to achieve a final concentration of 10 nM) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control to determine the percentage of inhibition by this compound.
-
Protocol 2: Inhibition of fMLF-Induced Chemotaxis
This protocol outlines the use of a Boyden chamber or a similar transwell assay to evaluate the effect of this compound on neutrophil migration towards an fMLF gradient.
Workflow for Chemotaxis Assay
Caption: General workflow for a transwell chemotaxis assay.
Materials:
-
Cells expressing FPR1 (e.g., human neutrophils, differentiated HL-60 cells)
-
This compound stock solution (10 mM in DMSO)
-
fMLF stock solution (1 mM in DMSO)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (3-5 µm pore size)
-
24-well companion plates
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation:
-
Isolate or culture cells as described in Protocol 1.
-
Resuspend cells in chemotaxis medium at 1 x 10^6 cells/mL.
-
-
Pre-incubation:
-
Incubate the cell suspension with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing fMLF (e.g., 10 nM) to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Cell Staining and Counting:
-
Carefully remove the inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane using a staining solution like Diff-Quik.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the percentage of inhibition by comparing the number of migrated cells in the this compound-treated groups to the vehicle control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is to assess whether the working concentrations of this compound have any cytotoxic effects on the cells.
Workflow for MTT Cell Viability Assay
References
- 1. Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Step-by-Step Guide for Preparing Boc-MLF Stock Solutions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of stock solutions of Boc-MLF (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine), a potent and specific antagonist of the formyl peptide receptor 1 (FPR1). Accurate preparation of stock solutions is critical for reliable and reproducible experimental results in cell-based assays and in vivo studies.
Introduction
This compound is a synthetic peptide that acts as a competitive antagonist of FPR1, a G protein-coupled receptor involved in inflammatory responses.[1] By blocking the binding of N-formylated peptides, such as fMLF (N-formyl-methionyl-leucyl-phenylalanine), to FPR1, this compound inhibits downstream signaling pathways that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[1] It is a valuable tool for studying the role of FPR1 in various physiological and pathological processes, including inflammation and host defense.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H39N3O6S | [4] |
| Molecular Weight | 509.66 g/mol | [4] |
| Appearance | White to off-white powder | |
| Purity | ≥95% | |
| Solubility (in vitro) | Soluble to ≥ 100 mg/mL in DMSO | [4][5] |
| Solubility (in vivo) | ≥ 2.5 mg/mL in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline solution | [4][5] |
| Storage (Powder) | -20°C for 1 year or -80°C for 2 years | [4] |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months | [4][5] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell culture experiments.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[5]
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[5]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]
Preparation of this compound Working Solution for In Vivo Use
This protocol describes the preparation of a this compound solution suitable for administration in animal models. This formulation is designed to enhance solubility and bioavailability.
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol (e.g., 25 mg/mL).
-
Solvent Mixture Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilute to Final Concentration: Add the appropriate volume of the this compound DMSO stock solution to the prepared vehicle to achieve the final desired concentration for injection. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound stock in DMSO to 900 µL of the vehicle (containing 400 µL PEG300, 50 µL Tween-80, and 450 µL saline).
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous.
-
Use Immediately: It is recommended to prepare this working solution fresh on the day of use.
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it inhibits.
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibitory effect on the FPR1 pathway.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FPR1 Antagonist (this compound) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Utilizing Boc-MLF to Interrogate G-protein Coupled Receptor Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF) is a potent and widely utilized competitive antagonist for the G-protein coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1). FPR1 plays a crucial role in the innate immune response, primarily by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, which act as potent chemoattractants for phagocytic leukocytes, such as neutrophils. The activation of FPR1 by agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) triggers a cascade of intracellular signaling events, leading to cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by blocking the binding of agonists to FPR1, serves as an invaluable tool for studying the physiological and pathological roles of this receptor and for the development of novel anti-inflammatory therapeutics.[1]
These application notes provide a comprehensive overview of the use of this compound in studying FPR1 signaling, including its mechanism of action, key experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound is a synthetic peptide derivative that acts as a specific and competitive antagonist of FPR1.[1][2] It binds to the receptor at the same site as fMLF but fails to induce the conformational changes necessary for receptor activation and downstream signaling. Consequently, this compound effectively inhibits fMLF-induced cellular responses. It is important to note that while this compound is highly selective for FPR1 at lower concentrations, it may exhibit off-target effects on other formyl peptide receptors, such as FPR2/ALX, at higher concentrations (typically above 10 µM).[2][3]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound on various FPR1-mediated cellular responses.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | 0.63 µM (630 nM) | Neutrophils | fMLF-induced Superoxide Production | [4] |
| IC50 | 5 - 16 µM | Neutrophils | fMLF-induced Chemotaxis | [3] |
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Ki) | Not explicitly reported in the reviewed literature | Competitive Radioligand Binding Assay |
Signaling Pathways and Experimental Workflows
FPR1 Signaling Pathway Blocked by this compound
Caption: FPR1 signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for Studying FPR1 Antagonism
References
- 1. FPR1 Antagonist (this compound) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Boc-MLF: A Potent Tool for Interrogating Formyl Peptide Receptor 1 Signaling in Immunological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF (N-tert-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that serves as a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1, a G protein-coupled receptor, plays a pivotal role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria, subsequently triggering a cascade of inflammatory responses in immune cells, particularly neutrophils.[4] These responses include chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5] Due to its ability to specifically block these fMLP-mediated effects, this compound has become an invaluable tool for researchers studying the intricacies of inflammatory pathways, neutrophil biology, and the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the utility of this compound in key immunological research techniques, complete with detailed experimental protocols and data presentation to guide researchers in their study design.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 509.66 g/mol |
| Formula | C₂₅H₃₉N₃O₆S |
| Sequence | Boc-Met-Leu-Phe |
| Purity | ≥95% |
| Solubility | Soluble to 2 mg/mL in DMSO |
| Storage | Store at -20°C |
Table 1: Physicochemical properties of this compound.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the FPR1. By binding to the receptor, it prevents the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLP), thereby inhibiting the downstream signaling cascade. The activation of FPR1 by an agonist typically leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.[1] This initiates a series of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] These events culminate in various cellular responses, including chemotaxis, degranulation, and the assembly of the NADPH oxidase complex for ROS production.[1][5]
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound on various fMLP-induced cellular responses are dose-dependent. The following table summarizes key quantitative data from published studies.
| Assay | Cell Type | Agonist (fMLP) Concentration | This compound Concentration | Observed Effect | Reference |
| Superoxide Production | Human Neutrophils | Not Specified | EC₅₀ = 0.63 μM | Reduction in fMLP-induced superoxide production. | [1][2][3] |
| Primary Granule Exocytosis | Human Neutrophils | Not Specified | Not Specified | Almost complete blockage of fMLP-stimulated exocytosis. | [1][2] |
| Neutrophil Chemotaxis | Human Neutrophils | 10 nM | 1 µM | Limited inhibitory effect on chemotaxis. | [6] |
| Calcium Mobilization | Human Neutrophils | 10 nM - 10 µM | Not specified in detail, but implied to be effective | Potent inhibition of fMLP-induced rise in intracellular calcium. | [6][7] |
| FPR1 vs. FPRL1 Signaling | Human Neutrophils | Not Specified | < 10 µM | Preferential inhibition of FPR1 over FPRL1. | [8] |
Table 2: Summary of quantitative effects of this compound in various immunological assays.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes the assessment of neutrophil migration towards a chemoattractant and its inhibition by this compound using a Boyden chamber or Transwell system.[9][10][11][12]
Caption: Workflow for a neutrophil chemotaxis assay.
Materials:
-
Human neutrophils isolated from peripheral blood
-
RPMI-1640 medium with 0.5% BSA (serum-free medium)
-
fMLP (chemoattractant)
-
This compound
-
Transwell inserts (5.0 µm pore size) for 24-well or 96-well plates
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in serum-free medium at a concentration of 3 x 10⁶ cells/mL.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add 200 µL of serum-free medium containing the desired concentrations of fMLP (e.g., 10 nM) with or without various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Carefully place the Transwell insert into each well.
-
Add 100 µL of the neutrophil suspension (3 x 10⁵ cells) to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent assay like CellTiter-Glo® or by lysing the cells and counting the nuclei.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound compared to the fMLP-only control.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which is a marker for degranulation.[13][14][15]
Caption: Workflow for a mast cell degranulation assay.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer or other suitable assay buffer
-
fMLP
-
This compound
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (substrate)
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed mast cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight if necessary.
-
Pre-treatment: Wash the cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound or vehicle in Tyrode's buffer for 15-30 minutes at 37°C.
-
Stimulation: Add fMLP to the wells to a final desired concentration to induce degranulation. Include a negative control (buffer only) and a positive control for total enzyme release (1% Triton X-100).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Assay:
-
Add 50 µL of PNAG solution to each well containing the supernatant.
-
To the remaining cells in the original plate, add 50 µL of 1% Triton X-100 to lyse the cells and release the total β-hexosaminidase. Transfer 50 µL of the lysate to another plate and add 50 µL of PNAG solution.
-
Incubate both plates at 37°C for 60-90 minutes.
-
-
Measurement: Stop the reaction by adding 100 µL of stop solution to each well. Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of degranulation as: [(Absorbance of Supernatant - Absorbance of Negative Control) / (Absorbance of Lysate - Absorbance of Negative Control)] x 100.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to fMLP and its inhibition by this compound using a fluorescent calcium indicator like Fluo-4 AM.[11][16][17]
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
Immune cells (e.g., neutrophils, monocytes)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
fMLP
-
This compound
-
Fluorometric plate reader with kinetic reading capabilities and injectors, or a flow cytometer
Protocol:
-
Cell Preparation and Dye Loading:
-
Resuspend isolated cells in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
Add Fluo-4 AM to a final concentration of 1-5 µM (pre-dissolved in DMSO, may require Pluronic F-127 for better dispersion).
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS (containing probenecid if used) to remove extracellular dye.
-
Assay Setup:
-
Resuspend the cells in HBSS and transfer to a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorometric plate reader and allow the temperature to equilibrate to 37°C.
-
Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm).
-
Using the instrument's injectors, add fMLP to the desired final concentration and immediately begin kinetic measurement of fluorescence for several minutes.
-
-
Data Analysis: Analyze the change in fluorescence over time. The peak fluorescence intensity or the area under the curve can be used to quantify the calcium response. Calculate the percentage of inhibition by this compound relative to the fMLP-only control.
Conclusion
This compound is a critical pharmacological tool for dissecting the role of FPR1 in a multitude of immunological processes. Its specificity allows for the clear attribution of cellular responses to the activation of this particular receptor. The detailed protocols provided herein for neutrophil chemotaxis, mast cell degranulation, and intracellular calcium mobilization serve as a foundation for researchers to investigate the effects of novel compounds on FPR1-mediated signaling and to further unravel the complexities of inflammatory and immune responses. Careful adherence to these methodologies will ensure reproducible and reliable data, advancing our understanding of immunology and aiding in the development of targeted therapies for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmgood.com [abmgood.com]
- 15. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Application Notes and Protocols: Assessing the Effect of Boc-MLF on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-MLF (N-tert-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a specific antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on phagocytic leukocytes such as neutrophils and monocytes.[1] FPR1 plays a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and damaged mitochondria, triggering a cascade of inflammatory responses including chemotaxis, degranulation, and cytokine release.[2][3] Understanding the modulatory effects of this compound on cytokine production is essential for evaluating its therapeutic potential in inflammatory diseases.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on cytokine release from immune cells. The protocol outlines the necessary reagents, experimental procedures, and data analysis techniques.
Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cytokine Release from Human Monocytic Cells (THP-1)
This protocol describes the use of the human monocytic cell line THP-1 to evaluate the effect of this compound on the release of pro-inflammatory cytokines when stimulated with a bacterial component like lipopolysaccharide (LPS).
Materials and Reagents:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (soluble in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
Human TNF-α, IL-6, and IL-8 ELISA kits or multiplex bead-based immunoassay kits
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).[4] Add 50 µL of the this compound dilutions to the appropriate wells. For the vehicle control wells, add the same final concentration of DMSO as in the highest this compound concentration wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[4]
-
Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL of LPS solution to the wells to achieve a final concentration of 100-250 ng/mL.[4] For unstimulated control wells, add 50 µL of culture medium.
-
Final Incubation: Incubate the plate for 6-24 hours at 37°C to allow for cytokine production. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-8 in the collected supernatants using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Assessment of this compound's Effect on Cytokine Release
This protocol details the isolation of primary human immune cells and their use in assessing the impact of this compound on cytokine secretion.
Materials and Reagents:
-
Fresh human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine) as an FPR1 agonist
-
PBS
-
Human TNF-α, IL-6, and IL-8 ELISA kits or multiplex bead-based immunoassay kits
-
50 mL conical tubes
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and perform a cell count. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium.
-
Pre-treatment with this compound: Prepare dilutions of this compound in culture medium and add 50 µL to the designated wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Stimulation: Prepare a working solution of the FPR1 agonist fMLF in culture medium. Add 50 µL of fMLF solution to the wells to achieve a final concentration of 10-100 nM. For unstimulated controls, add 50 µL of culture medium.
-
Final Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants as described in Protocol 1.
-
Cytokine Quantification: Analyze the supernatants for the levels of TNF-α, IL-6, and IL-8 using ELISA or a multiplex assay.
Data Presentation
The quantitative data from the cytokine assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on LPS-Induced Cytokine Release from THP-1 Cells
| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD |
| Unstimulated Control | 15.2 ± 3.1 | 25.8 ± 4.5 | 50.1 ± 8.7 |
| LPS (250 ng/mL) | 850.6 ± 75.3 | 1245.3 ± 110.2 | 2567.8 ± 210.5 |
| This compound (1 µM) + LPS | 798.4 ± 68.9 | 1189.7 ± 105.6 | 2450.1 ± 198.3 |
| This compound (5 µM) + LPS | 542.1 ± 45.7 | 812.5 ± 70.1 | 1689.4 ± 145.2 |
| This compound (10 µM) + LPS | 310.8 ± 28.4 | 455.9 ± 41.3 | 988.2 ± 85.6 |
| This compound (25 µM) + LPS | 155.3 ± 15.1 | 230.1 ± 22.5 | 510.7 ± 48.9 |
| This compound (25 µM) only | 18.5 ± 3.5 | 28.1 ± 4.9 | 55.4 ± 9.1 |
Table 2: Effect of this compound on fMLF-Induced Cytokine Release from Human PBMCs
| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-8 (pg/mL) ± SD |
| Unstimulated Control | 10.5 ± 2.5 | 20.1 ± 3.8 | 45.3 ± 7.9 |
| fMLF (100 nM) | 650.2 ± 60.1 | 980.7 ± 85.4 | 1890.5 ± 160.7 |
| This compound (10 µM) + fMLF | 120.8 ± 11.5 | 185.4 ± 17.8 | 350.1 ± 30.2 |
| This compound (10 µM) only | 12.1 ± 2.8 | 22.5 ± 4.1 | 48.9 ± 8.2 |
Visualization of Pathways and Workflows
FPR1 Signaling Pathway Leading to Cytokine Release
Activation of FPR1 by agonists like fMLF initiates a signaling cascade through G-proteins.[5] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization, while DAG activates Protein Kinase C (PKC).[6] Downstream, this pathway activates key transcription factors such as NF-κB and AP-1 through the MAPK/ERK and PI3K/Akt pathways, ultimately leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[5][6]
Caption: FPR1 signaling cascade leading to cytokine production.
Experimental Workflow for Assessing this compound's Effect on Cytokine Release
The experimental workflow involves a series of sequential steps from cell preparation to data analysis.
Caption: Workflow for cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
Application Notes: Utilizing Boc-MLF in Host-Pathogen Interaction Studies
Introduction
Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe), also known as Boc-1, is a synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][] In the complex interplay between hosts and pathogens, FPR1 plays a critical role.[3] It is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1][] These immune cells are the first line of defense against invading pathogens. Bacteria release N-formylated peptides, like N-Formylmethionyl-leucyl-phenylalanine (fMLF), as metabolic byproducts.[4] These peptides act as potent chemoattractants, recognized by FPR1 on host immune cells.[3][4] This recognition triggers a cascade of pro-inflammatory responses, including chemotaxis (directed cell migration), degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) to eliminate the pathogen.[][4]
This compound functions by competitively blocking the binding of these bacterial N-formylated peptides to FPR1.[][4] By substituting the N-formyl group of fMLF with a tert-butyloxycarbonyl (t-Boc) group, the molecule switches from an agonist to an antagonist.[1][4] This inhibition of FPR1 signaling makes this compound an invaluable tool for researchers studying host-pathogen interactions. It allows for the specific dissection of the role of the FPR1 pathway in bacterial infection, inflammation, and immune response modulation.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| Full Name | N-t-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine | [1][4] |
| Synonyms | Boc-Met-Leu-Phe-OH, Boc-1 | [5][6] |
| Molecular Formula | C₂₅H₃₉N₃O₆S | |
| Molecular Weight | 509.66 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble to 2 mg/mL in DMSO | |
| Storage | Store at -20°C | |
| Primary Target | Formyl Peptide Receptor 1 (FPR1) | |
| Mechanism of Action | Competitive Antagonist | [][4] |
| EC₅₀ | 0.63 µM (for inhibition of fMLF-induced superoxide production in neutrophils) | [7] |
Table 2: Recommended Concentrations for Experimental Use
| Application | Concentration Range | Notes | Reference(s) |
| FPR1-specific Inhibition | ≤ 10 µM | To maintain specificity for FPR1 and avoid significant off-target effects on FPR2/FPRL1. | [5][8] |
| FPR2/FPRL1 Inhibition | > 10 µM (e.g., 25 µM) | At higher concentrations, this compound can also antagonize FPR2/FPRL1. | [5][6] |
| In vitro NF-κB Assay (THP-1 cells) | 25 µM | Used for pre-treatment to study inflammatory pathways. | [9] |
| In vivo Inflammation Models (Rats) | Varies by study | Used to treat LPS-induced inflammation and inhibit amniotic EMT. | [10] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: FPR1 signaling pathway initiated by bacterial peptides and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay using this compound.
Logical Relationship Diagram
Caption: Concentration-dependent specificity of this compound for Formyl Peptide Receptors.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
Objective: To determine the role of FPR1 in pathogen-induced neutrophil migration by assessing the inhibitory effect of this compound.
Materials:
-
This compound (powder)
-
DMSO (for stock solution)
-
Human neutrophils (isolated from fresh peripheral blood)
-
RPMI-1640 medium (serum-free)
-
Bacterial chemoattractant (e.g., fMLF, or culture filtrate from M. tuberculosis)[11]
-
Transwell inserts/Boyden chambers (5.0 µm pore size for human neutrophils)[12]
-
24-well or 96-well plates
-
Cell counting solution (e.g., CellTiter-Glo®) or hemocytometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock to working concentrations (e.g., 1 µM, 10 µM) in serum-free RPMI-1640.
-
Prepare the chemoattractant solution (e.g., 10 nM fMLF) in serum-free RPMI-1640.
-
-
Cell Preparation:
-
Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[12]
-
Perform a quality check using flow cytometry for a neutrophil marker like CD15 (>60% purity is recommended).[12]
-
Resuspend the isolated neutrophils in serum-free RPMI-1640 at a concentration of 2.5 x 10⁶ cells/mL.[11]
-
-
-
Add 200-600 µL of the chemoattractant solution to the lower wells of the plate.
-
Include negative controls (medium only) and positive controls (chemoattractant only, no inhibitor).
-
In separate tubes, pre-incubate the neutrophil suspension with either this compound working solutions or a vehicle control (DMSO diluted to the same final concentration) for 15 minutes at room temperature.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (2.5 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.[13]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by measuring ATP levels using a luminescent assay or by direct cell counting with a hemocytometer.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the positive control (chemoattractant without inhibitor).
-
A significant reduction in cell migration in the presence of this compound indicates that the chemoattractant acts through the FPR1 pathway.
-
Protocol 2: Neutrophil Superoxide Production (ROS) Assay
Objective: To measure the effect of this compound on the pathogen-induced respiratory burst in neutrophils.
Materials:
-
This compound
-
Isolated human neutrophils
-
Bacterial agonist (e.g., fMLF)
-
ROS detection reagent (e.g., cytochrome c, luminol, or a fluorescent probe like MitoSOX™ Red)[14][15][16]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Spectrophotometer or fluorometer plate reader
Procedure:
-
Reagent and Cell Preparation:
-
Prepare this compound and fMLF solutions as described in Protocol 1.
-
Isolate neutrophils and resuspend them in HBSS at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Assay Procedure (using Cytochrome c): [15]
-
To the wells of a 96-well plate, add:
-
Neutrophil suspension.
-
Cytochrome c solution (final concentration ~50-100 µM).
-
This compound working solutions or vehicle control.
-
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fMLF agonist (e.g., final concentration 100 nM).
-
Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
The reduction of cytochrome c by superoxide results in an increase in absorbance at 550 nm.
-
Calculate the rate of superoxide production (change in absorbance over time).
-
Compare the rates of ROS production in this compound-treated cells versus controls. A dose-dependent decrease demonstrates FPR1's role in the fMLF-induced oxidative burst. The EC₅₀ for this compound in this assay is reported to be 0.63 µM.[7]
-
Protocol 3: In Vivo Model of LPS-Induced Inflammation
Objective: To investigate the therapeutic potential of this compound in a live model of bacterial-induced inflammation.
Materials:
-
Laboratory animals (e.g., pregnant rats for PROM studies, or mice for peritonitis models).[10]
-
Lipopolysaccharide (LPS) from a relevant bacterium (e.g., E. coli).
-
This compound prepared in a sterile, biocompatible vehicle.
-
Anesthesia and surgical equipment.
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α).
-
Equipment for tissue collection and processing (histology, PCR, Western blot).
Procedure (Adapted from a PROM model): [10]
-
Animal Model Induction:
-
Acclimate pregnant rats according to institutional guidelines.
-
On a specific gestational day, administer LPS (e.g., via intraperitoneal or intrauterine injection) to induce an inflammatory response mimicking bacterial infection. A control group should receive a vehicle injection.
-
-
Treatment:
-
Administer this compound to a subset of the LPS-treated animals. The route (e.g., intraperitoneal) and dose must be optimized based on preliminary studies.
-
Another LPS-treated group should receive only the vehicle for this compound.
-
-
Sample Collection and Monitoring:
-
After a defined period (e.g., 24-48 hours), euthanize the animals.
-
Collect blood samples via cardiac puncture to measure systemic inflammatory markers (e.g., IL-6) by ELISA.
-
Collect relevant tissues (e.g., fetal membranes, amniotic fluid, lungs).
-
-
Tissue Analysis:
-
Histology: Fix tissues in formalin, embed in paraffin, and perform staining (e.g., Masson's trichrome for collagen) to assess tissue structure and damage.
-
PCR/Western Blot: Process fresh-frozen tissue to extract RNA or protein. Analyze the expression of FPR1 and markers of inflammation or tissue remodeling (e.g., markers of epithelial-mesenchymal transition).
-
-
Data Analysis:
-
Compare the levels of inflammatory cytokines, tissue damage, and molecular markers between the different groups (Control, LPS only, LPS + this compound).
-
A reduction in inflammatory markers and tissue damage in the this compound-treated group would suggest that FPR1 signaling is a key driver of the pathology in this host-pathogen interaction model.
-
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FPR1 Antagonist (this compound) Inhibits Amniotic Epithelial-mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 12. criver.com [criver.com]
- 13. cellgs.com [cellgs.com]
- 14. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-MLF Concentration for Maximum FPR1 Inhibition
Welcome to the technical support center for the use of Boc-MLF as a selective antagonist for the Formyl Peptide Receptor 1 (FPR1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit FPR1?
This compound (N-t-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1). It structurally mimics N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are potent agonists of FPR1[1]. By binding to the receptor, this compound prevents the binding of agonists, thereby inhibiting the downstream signaling cascades that lead to cellular responses like chemotaxis, superoxide production, and calcium mobilization[1].
Q2: What is the optimal concentration range for this compound?
The optimal concentration of this compound is assay-dependent and should be determined empirically. However, a common starting point for achieving significant FPR1 inhibition is in the range of 1 µM to 10 µM[2]. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: What is the reported IC50 value for this compound?
The IC50 value for this compound can vary depending on the assay and cell type used. A commonly cited value is approximately 0.63 µM for the inhibition of fMLF-induced superoxide production in neutrophils[3].
Q4: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability[3]. For experiments, the DMSO stock can be further diluted in aqueous buffers or cell culture media. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: Are there any known off-target effects of this compound?
At concentrations above 10 µM, this compound may exhibit off-target effects, including the partial inhibition of Formyl Peptide Receptor 2 (FPR2/ALX)[2]. It is therefore recommended to use the lowest effective concentration to maintain selectivity for FPR1.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in FPR1 inhibition studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~0.63 µM | Inhibition of fMLF-induced superoxide production in neutrophils | |
| Concentration for FPR1 Selectivity | ≤ 10 µM | To avoid significant inhibition of FPR2/ALX | [2] |
| fMLF Agonist Concentration Range | 1 nM - 100 nM | For inducing FPR1-mediated responses (e.g., calcium mobilization, chemotaxis) | [4] |
| Solubility | Soluble in DMSO | Stock solution preparation | |
| Storage | -20°C or -80°C | Long-term storage of stock solution | [3] |
Experimental Protocols
Detailed Methodology for Determining the Optimal this compound Concentration in a Calcium Mobilization Assay
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting fMLF-induced calcium mobilization in FPR1-expressing cells (e.g., HL-60 or FPR1-transfected RBL cells)[5][6].
Materials:
-
FPR1-expressing cells (e.g., differentiated HL-60 cells, FPR1-RBL cells)
-
This compound
-
fMLF
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Culture FPR1-expressing cells to the appropriate density. For suspension cells like HL-60, ensure they are in the logarithmic growth phase. For adherent cells, seed them in the 96-well plate to reach 80-90% confluency on the day of the assay.
-
If using HL-60 cells, differentiate them into a neutrophil-like phenotype by treating with 1.3% DMSO for 5-6 days[7].
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Resuspend the cells in the loading buffer and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye.
-
-
This compound Pre-incubation:
-
Prepare a series of this compound dilutions in HBSS from your DMSO stock. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration).
-
Add the this compound dilutions to the appropriate wells of the 96-well plate containing the dye-loaded cells.
-
Incubate for 10-30 minutes at room temperature or 37°C[6]. This pre-incubation allows this compound to bind to FPR1.
-
-
fMLF Stimulation and Data Acquisition:
-
Prepare an fMLF solution in HBSS. The concentration should be at the EC80 (the concentration that gives 80% of the maximal response) for fMLF-induced calcium mobilization in your cell line. This is typically in the range of 10-100 nM and should be determined in a preliminary experiment.
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
After establishing a stable baseline fluorescence, use the automated injector to add the fMLF solution to the wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (fMLF alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low FPR1 inhibition by this compound | Incorrect this compound concentration: The concentration used may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Insufficient pre-incubation time: this compound did not have enough time to bind to the receptor. | Increase the pre-incubation time with this compound (e.g., up to 60 minutes). | |
| High agonist (fMLF) concentration: The fMLF concentration may be too high, making it difficult for a competitive antagonist to inhibit the response. | Determine the EC50 of fMLF in your assay and use a concentration around the EC80 for inhibition studies. | |
| High background signal or cell death | High DMSO concentration: The final DMSO concentration in the assay is too high. | Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions of the this compound stock in aqueous buffer. |
| This compound precipitation: this compound may precipitate in aqueous solutions at high concentrations. | Visually inspect the solutions for any precipitate. If necessary, sonicate briefly or prepare fresh dilutions. | |
| Cell health: Cells are not healthy or are at an incorrect density. | Ensure proper cell culture techniques and use cells in the logarithmic growth phase. Optimize cell seeding density. | |
| Inconsistent results between experiments | Lot-to-lot variability of this compound: Different batches of this compound may have varying purity or activity. | If possible, purchase a larger batch of this compound to use across multiple experiments. When switching to a new lot, perform a new dose-response curve to confirm its activity. |
| Variability in cell passage number: The expression of FPR1 can change with cell passage number. | Use cells within a defined passage number range for all experiments. | |
| Inconsistent timing of experimental steps: Variations in incubation times or reagent addition can affect the results. | Use a standardized protocol with consistent timing for all steps. The use of automated liquid handling can improve reproducibility. | |
| Apparent off-target effects | This compound concentration is too high: At concentrations >10 µM, this compound can inhibit FPR2. | Use the lowest effective concentration of this compound that provides maximal inhibition of FPR1. Consider using a more specific FPR1 antagonist if available. |
Visualizations
Caption: FPR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and using proper negative controls for Boc-MLF experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Boc-MLF in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Boc-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the formyl peptide receptor 1 (FPR1).[1] It is a modified version of the potent bacterial chemoattractant fMLP (N-formyl-Met-Leu-Phe). The N-formyl group in fMLP, which is crucial for receptor activation, is replaced by a tert-butyloxycarbonyl (Boc) group.[1][2] This modification transforms the molecule from an agonist into an antagonist, allowing it to bind to FPR1 without initiating the downstream signaling cascade that leads to inflammatory responses.[1]
Q2: Is this compound specific to FPR1?
This compound preferentially inhibits FPR1 at lower concentrations. However, at higher concentrations (typically above 10 µM), it can also antagonize the formyl peptide receptor-like 1 (FPRL1), also known as FPR2.[3][4][5][6] This lack of absolute specificity is a critical consideration in experimental design and data interpretation.
Q3: What is the ideal negative control for a this compound experiment?
The concept of a single "ideal" negative control for this compound is nuanced. While a structurally similar, completely inactive molecule would be perfect, one is not readily commercially available. Therefore, a panel of controls is the most rigorous approach to ensure the specificity of the observed effects.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should always be tested alone to ensure it does not affect the experimental outcome.
-
Receptor-Specific Antagonists: To confirm that the effects of this compound are mediated through the intended receptor and to dissect the roles of different FPRs, the following antagonists are recommended:
By comparing the effects of this compound with these specific antagonists, you can more confidently attribute your findings to the inhibition of a particular receptor.
Q4: What are the common functional assays to assess the effect of this compound?
The inhibitory effect of this compound is typically measured by its ability to block the cellular responses induced by an FPR1 agonist like fMLF. Common assays include:
-
Calcium Mobilization Assay: Measures the inhibition of the fMLF-induced transient increase in intracellular calcium.
-
Superoxide Production Assay: Quantifies the reduction in the fMLF-stimulated respiratory burst.
-
Chemotaxis Assay: Assesses the blockage of directed cell migration towards an fMLF gradient.
-
Degranulation Assay: Measures the inhibition of the release of granular enzymes, such as elastase.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results with this compound.
-
Problem: High variability between experimental repeats.
-
Possible Cause: this compound solution instability.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution.
-
-
Problem: this compound does not inhibit the fMLF-induced response.
-
Possible Cause 1: Incorrect concentration of this compound or fMLF.
-
Solution 1: Perform a dose-response curve for both the agonist (fMLF) and the antagonist (this compound) to determine the optimal concentrations for your specific cell type and assay conditions.
-
Possible Cause 2: The observed response is not mediated by FPR1.
-
Solution 2: Use a more specific FPR1 antagonist like Cyclosporin H to confirm if the response is indeed FPR1-dependent. If Cyclosporin H also fails to inhibit the response, the effect may be mediated by another receptor.
-
-
Problem: The negative control (e.g., WRW4) shows inhibition of the fMLF response.
-
Possible Cause: The concentration of the control antagonist is too high, leading to off-target effects.
-
Solution: Ensure that the concentration of WRW4 is within its specific range for FPRL1 inhibition and does not cross-react with FPR1. Consult the literature for recommended concentrations.
-
Issue 2: Problems with specific assays.
-
Calcium Mobilization Assay:
-
Problem: High background fluorescence.
-
Possible Causes: Incomplete hydrolysis of the dye's AM ester, autofluorescence of cells or medium, or suboptimal dye concentration.
-
Solutions: Ensure cells are healthy and allow sufficient time for dye de-esterification. Use a phenol red-free medium during the assay. Optimize the dye loading concentration and incubation time for your cell type. Wash the cells thoroughly after loading to remove extracellular dye.[9][10][11]
-
-
Chemotaxis Assay:
-
Problem: High migration in the negative control wells (no chemoattractant).
-
Possible Causes: Neutrophils can be easily activated during isolation, leading to random migration. The BSA in the medium might have some chemoattractant properties.
-
Solutions: Handle neutrophils gently during isolation and keep them at 4°C. Use LPS-free reagents. Reduce the BSA concentration or use a carrier-free chemoattractant if possible. Optimize the migration time, as prolonged incubation can lead to increased random movement.[5]
-
-
Superoxide Production Assay:
-
Problem: Artifactual signal generation.
-
Possible Causes: Some fluorescent or chemiluminescent probes can be prone to auto-oxidation or redox cycling, leading to false-positive signals.
-
Solutions: Use specific and well-validated probes for superoxide detection. Include appropriate controls, such as superoxide dismutase (SOD), to confirm the specificity of the signal.
-
Data Presentation
Table 1: Comparative Inhibitory Concentrations (IC50) of FPR Antagonists
| Antagonist | Target Receptor | Assay | Cell Type | IC50 / EC50 | Reference |
| This compound | FPR1 | Superoxide Production | Neutrophils | 0.63 µM | [12][13] |
| FPRL1 (FPR2) | Calcium Mobilization | - | Inhibition at 25 µM | [3] | |
| Cyclosporin H | FPR1 | - | - | More potent than this compound | [6] |
| WRW4 | FPRL1 (FPR2) | WKYMVm Binding | FPRL1-expressing cells | 0.23 µM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and assay methodology.
Experimental Protocols
1. fMLF-Induced Superoxide Production Assay in Human Neutrophils
This protocol is based on the reduction of cytochrome c.
-
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
fMLF (N-formyl-Met-Leu-Phe)
-
This compound
-
Cytochrome c
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Isolate human neutrophils from whole blood using a standard method like density gradient centrifugation.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS containing the desired concentration of this compound or control antagonists. Incubate for 10-15 minutes at 37°C.
-
Add 50 µL of cytochrome c solution (final concentration ~80 µM).
-
Initiate the reaction by adding 50 µL of fMLF solution (final concentration typically 1 µM).
-
Immediately measure the absorbance at 550 nm at 1-minute intervals for 15-30 minutes.
-
Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
2. fMLF-Induced Calcium Mobilization Assay in HL-60 Cells
This protocol uses the fluorescent calcium indicator Fura-2 AM.
-
Materials:
-
Differentiated HL-60 cells (neutrophil-like)
-
RPMI 1640 medium
-
Fura-2 AM
-
Pluronic F-127
-
fMLF
-
This compound
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
-
-
Procedure:
-
Differentiate HL-60 cells into a neutrophil-like phenotype using established protocols (e.g., with DMSO or ATRA).
-
Harvest the differentiated HL-60 cells and resuspend them in RPMI 1640 at 1 x 10⁶ cells/mL.
-
Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with buffer to remove extracellular dye and resuspend them in a suitable assay buffer.
-
Pre-incubate the cells with this compound or control antagonists for 10-15 minutes at room temperature.
-
Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm).
-
Add fMLF (final concentration typically 100 nM) and immediately begin recording the fluorescence ratio over time (e.g., every second for 2-3 minutes).
-
The change in the 340/380 nm ratio indicates the change in intracellular calcium concentration.
-
3. Neutrophil Chemotaxis Assay (Transwell)
-
Materials:
-
Isolated human neutrophils
-
Chemotaxis medium (e.g., RPMI + 0.5% BSA)
-
fMLF
-
This compound
-
Transwell inserts (3-5 µm pore size)
-
24-well plate
-
-
Procedure:
-
Isolate neutrophils and resuspend them in chemotaxis medium at 2 x 10⁶ cells/mL.
-
Add the chemoattractant (fMLF, typically 10 nM) to the lower wells of the 24-well plate.
-
Pre-incubate the neutrophil suspension with this compound or control antagonists for 15 minutes at room temperature.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the inserts. Migrated cells in the lower chamber can be counted using a hemocytometer, flow cytometry, or a cell viability assay.
-
Visualizations
Caption: FPR1 Signaling Pathway and Point of this compound Inhibition.
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclosporin H, this compound and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
Common mistakes to avoid when using Boc-MLF in chemotaxis assays
Welcome to the technical support center for the use of Boc-MLF in chemotaxis assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of chemotaxis?
This compound (N-tert-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1).[1][2] In chemotaxis, it is used to block the signaling cascade initiated by N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are potent chemoattractants for phagocytic leukocytes like neutrophils. By binding to FPR1, this compound prevents the binding of fMLF and other agonists, thereby inhibiting downstream cellular responses including chemotaxis, superoxide production, and degranulation.[2][3]
Q2: I'm using this compound to inhibit fMLF-induced chemotaxis, but I'm not seeing a significant effect. Is this expected?
Yes, this is a documented observation. While this compound is effective at inhibiting other fMLF-induced responses, such as superoxide production and primary granule exocytosis, its ability to block chemotaxis is limited.[4] Studies have shown that even at concentrations that effectively antagonize other FPR1-mediated functions, the inhibition of fMLF-induced chemotaxis by this compound can be modest or not statistically significant.[4] For more potent inhibition of chemotaxis, researchers may consider alternative antagonists.[4]
Q3: What is the optimal concentration of this compound to use in a chemotaxis assay?
The optimal concentration of this compound can vary depending on the cell type, the concentration of the chemoattractant (e.g., fMLF), and the specific experimental conditions. However, it is crucial to be aware of its concentration-dependent specificity. At lower concentrations (typically below 10 µM), this compound is considered a specific antagonist for FPR1.[5] At higher concentrations, it can exhibit off-target effects and may also inhibit signaling through other formyl peptide receptors like FPRL1 (FPR2/ALX).[4][5][6] It is recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits the desired response without causing non-specific effects.
Q4: How should I prepare and store this compound solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Solubility: this compound is soluble in DMSO.[7] For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies or specific cell culture media, further dilution in aqueous buffers is necessary. To aid dissolution in aqueous solutions, carriers like PEG300, Tween-80, or SBE-β-CD can be used.[1][6] If precipitation occurs, gentle heating or sonication may help.[1][6]
-
Storage: Store powdered this compound in a sealed container, away from moisture, at -20°C for up to one year or -80°C for up to two years.[1][7] Stock solutions in solvent should be stored at -20°C for up to one month or -80°C for up to six months.[1][6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background migration (chemokinesis) | Cells are migrating randomly and not in response to a specific chemoattractant gradient. This can be due to serum in the media, which contains various growth factors and chemoattractants.[8] | - Use serum-free media for the assay.[8]- If serum is required for cell viability, consider reducing the serum concentration or serum-starving the cells for a period before the assay.[9]- Include a control where the chemoattractant is present in both the upper and lower chambers at the same concentration to measure chemokinesis.[10] |
| No or low cell migration | - Suboptimal chemoattractant concentration: The concentration of the chemoattractant (e.g., fMLF) may be too low to induce migration or so high that it saturates the receptors, leading to a flattened gradient.[11]- Incorrect pore size of the transwell membrane: The pores may be too small for the cells to migrate through.[9]- Low cell viability: The experimental conditions may be toxic to the cells.- Insufficient incubation time: The assay duration may not be long enough for the cells to migrate. | - Perform a dose-response curve for the chemoattractant to determine the optimal concentration that induces maximal chemotaxis.[9]- Select a pore size that is appropriate for the cell type being used. For neutrophils, a 3-5 µm pore size is generally recommended.[9]- Check cell viability before and after the assay using a method like Trypan Blue exclusion.- Optimize the incubation time based on the migratory speed of your cells. |
| Inconsistent results between experiments | - Variable cell health and passage number: Cells that are unhealthy or have been passaged too many times can exhibit altered migratory behavior.- Inconsistent gradient formation: The chemoattractant gradient may not be established consistently across wells or experiments.- Inaccurate cell counting: Manual cell counting can be subjective and prone to error. | - Use cells at a consistent and low passage number and ensure they are healthy and in the logarithmic growth phase.- Be meticulous in setting up the assay to ensure a consistent and stable chemoattractant gradient.- Use an automated cell counter or a fluorescence-based detection method for more objective and accurate quantification of migrated cells.[12] |
| This compound does not inhibit fMLF-induced migration | As mentioned in the FAQs, this compound has shown limited efficacy in blocking fMLF-induced chemotaxis.[4] | - Confirm that this compound is active by testing its ability to inhibit another fMLF-induced response, such as superoxide production.- Consider using a different FPR1 antagonist that has been shown to be more effective at inhibiting chemotaxis.[4] |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Cell Type | Reference |
| IC₅₀ for fMLF-induced superoxide production | 0.63 µM | Neutrophils | [1][7] |
| EC₅₀ for fMLF-induced superoxide production | 0.63 µM | Not specified | [2] |
| Concentration to block SAA-induced calcium response | 25 µM | Not specified | [6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 1 year | [1][7] |
| Powder | -80°C | 2 years | [1][7] |
| In Solvent | -20°C | 1 month | [1][6] |
| In Solvent | -80°C | 6 months | [1][6] |
Experimental Protocols & Visualizations
General Protocol for a Neutrophil Chemotaxis Assay
This protocol provides a general workflow for a transwell (Boyden chamber) chemotaxis assay.[12]
-
Cell Preparation:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
If using an antagonist like this compound, pre-incubate the cells with the desired concentration of the antagonist for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., fMLF) to the lower chamber of the transwell plate.
-
Add serum-free medium without the chemoattractant to control wells.
-
Carefully place the transwell insert (with a 3-5 µm pore size membrane) into each well, ensuring no air bubbles are trapped underneath.
-
Add the cell suspension (containing the antagonist if applicable) to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours. The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the transwell inserts.
-
Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescence-based method by pre-labeling the cells with a fluorescent dye and measuring the fluorescence of the migrated cells.
-
Signaling Pathway and Workflow Diagrams
Caption: FPR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a transwell chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 9. corning.com [corning.com]
- 10. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
Addressing variability in results when using Boc-MLF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Boc-MLF (Boc-Met-Leu-Phe), a widely utilized formyl peptide receptor (FPR) antagonist. This guide is intended for researchers, scientists, and drug development professionals to help mitigate variability and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing inconsistent IC50 values for this compound in my experiments?
Inconsistent IC50 values for this compound can arise from several factors:
-
Compound Stability and Storage: this compound is a peptide and susceptible to degradation. Improper storage can lead to a loss of potency. Stock solutions should be stored at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Lyophilized peptide should be stored at -20°C or lower and protected from moisture.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. It is typically dissolved in organic solvents like DMSO to create a stock solution.[2] Incomplete solubilization can lead to inaccurate concentrations. If precipitation is observed, gentle warming or sonication can aid dissolution.[1]
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (ideally ≤ 0.5%) and consistent across all wells, as DMSO itself can affect cell viability and function, including superoxide production in neutrophils.[3][4]
-
Cellular Factors:
-
Cell Line and Passage Number: Different cell lines express varying levels of FPR1. The passage number of your cells can also impact receptor expression and signaling, leading to altered sensitivity to both agonists and antagonists. It is crucial to use cells within a consistent and low passage number range.
-
Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells will respond poorly and inconsistently.
-
-
Experimental Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to variability. Adherence to a standardized protocol is critical.
Q2: I am observing unexpected or off-target effects. Is this compound specific for FPR1?
While this compound is a potent antagonist of FPR1, it can exhibit off-target effects, particularly at higher concentrations.
-
FPR2/FPRL1 Inhibition: At concentrations above 10 µM, this compound can also inhibit signaling through other formyl peptide receptors like FPR2 (also known as FPRL1).[5][6][7] If your experimental system expresses multiple FPRs, consider using a lower concentration of this compound or a more specific antagonist if available.
-
Non-Receptor Mediated Effects: Like many small molecules, at very high concentrations, this compound could potentially have non-specific effects on cellular membranes or other signaling pathways. It is always advisable to include appropriate controls to rule out such effects.
Q3: My this compound stock solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate dosing.
-
Proper Dissolution Technique: Ensure you are using an appropriate solvent, such as DMSO, to create your stock solution.[2] To aid dissolution, you can gently warm the solution or use a sonicator.[1]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[1][2] If precipitation occurs after thawing, try to redissolve it completely before use.
-
Fresh Preparation: For critical experiments, it is best to prepare fresh dilutions from a properly stored stock solution on the day of the experiment.
Q4: How can I minimize variability in my chemotaxis assays using this compound?
Chemotaxis assays are inherently sensitive to minor variations. Here are some tips to improve consistency:
-
Consistent Cell Preparation: Use freshly isolated primary cells or cell lines at a consistent passage number and density. Ensure high cell viability before starting the assay.
-
Stable Chemoattractant Gradient: Ensure a stable and reproducible chemoattractant gradient (e.g., fMLF) is established in your assay system (e.g., Boyden chamber, microfluidic device).
-
Optimize Incubation Time: The optimal incubation time can vary depending on the cell type and chemoattractant concentration. Determine the optimal time course for migration in your specific system.
-
Proper Controls: Include negative controls (no chemoattractant) and positive controls (chemoattractant without antagonist) to establish the assay window. Also, include a vehicle control (DMSO) to account for any solvent effects.
-
This compound Pre-incubation: Pre-incubate the cells with this compound for a sufficient time to allow for receptor binding before exposing them to the chemoattractant.
Data Summary
Table 1: this compound Potency (IC50/EC50) in Different Assays
| Assay Type | Cell Type | Agonist | IC50 / EC50 | Reference |
| Superoxide Production | Neutrophils | fMLF | 0.63 µM (IC50) | [1] |
| Superoxide Production | Neutrophils | fMLF | 630 nM (EC50) | [3] |
| Calcium Mobilization | FPR1-transfected RBL cells | fMLF | Varies (nM to µM range) | [8] |
| Chemotaxis | Neutrophils | fMLF | Varies (nM to µM range) | [8] |
Note: IC50/EC50 values can vary significantly based on experimental conditions such as agonist concentration, cell type, and specific assay protocol.
Experimental Protocols
Protocol 1: fMLF-Induced Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to fMLF and its inhibition by this compound.
Materials:
-
Cells expressing FPR1 (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or a cell line stably expressing FPR1)
-
This compound
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if necessary.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
-
This compound Incubation:
-
Add HBSS containing various concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a solution of fMLF at a predetermined concentration (e.g., EC80) into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (fMLF alone) and plot the response as a function of this compound concentration to determine the IC50 value.
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic chemotaxis assay to evaluate the effect of this compound on neutrophil migration towards fMLF.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
fMLF
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
HBSS with 0.1% BSA
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS with 0.1% BSA at a concentration of 1-2 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
Incubate the neutrophil suspension with various concentrations of this compound (and a vehicle control) at 37°C for 15-30 minutes.
-
-
Assay Setup:
-
Add fMLF (chemoattractant) at a predetermined optimal concentration to the lower wells of the Boyden chamber. Add HBSS with 0.1% BSA to the negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the positive control (fMLF alone) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: FPR1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Antagonism Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dimethyl sulfoxide on the oxidative function of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Potency: Boc-MLF versus Cyclosporin H
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing scientific discovery. This guide provides a detailed comparison of the potency of two widely used formyl peptide receptor (FPR) antagonists: Boc-MLF and Cyclosporin H. The information presented herein is supported by experimental data to facilitate informed decisions in research applications.
Executive Summary
This compound and Cyclosporin H are both recognized antagonists of the formyl peptide receptor 1 (FPR1), a key player in inflammatory responses. However, experimental evidence consistently demonstrates that Cyclosporin H is a more potent and selective inhibitor of FPR1 compared to this compound. This guide will delve into the quantitative measures of their potency, the experimental protocols used to determine these values, and the underlying signaling pathways they modulate.
Data Presentation: A Quantitative Comparison of Potency
The following table summarizes the key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and Cyclosporin H, providing a clear quantitative comparison of their potency in various assays.
| Parameter | This compound | Cyclosporin H | Assay/Cell Line |
| Kᵢ (fMLP binding) | ~1.3 x 10⁻⁶ mol/L[1] | ~9 x 10⁻⁸ mol/L[1] | Human Basophils |
| IC₅₀ (fMLP binding) | ~9.1 x 10⁻⁵ mol/L[1] | ~5.4 x 10⁻⁷ mol/L[1] | Human Polymorphonuclear Leukocytes |
| Kᵢ (fMLP binding) | - | 0.10 µM[2][3][4] | HL-60 Membranes |
| Kᵢ (GTPase activation) | - | 0.79 µM[2][3][4] | HL-60 Membranes |
| Kᵢ (Ca²⁺ mobilization) | - | 0.08 µM[2][3][4] | HL-60 Cells |
| Kᵢ (O₂⁻ formation) | - | 0.24 µM[2][3][4] | HL-60 Cells |
| Kᵢ (β-glucuronidase release) | - | 0.45 µM[2][3][4] | HL-60 Cells |
| IC₅₀ (Superoxide production) | 0.63 µM[5] | - | fMLF-stimulated neutrophils |
| EC₅₀ (Superoxide production) | 630 nM[6] | - | fMLF-stimulated neutrophils |
Note: fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a potent agonist of FPR1.
Mechanism of Action: Targeting the Formyl Peptide Receptor
Both this compound and Cyclosporin H exert their effects by acting as antagonists at the formyl peptide receptor 1 (FPR1).[2][5][7][8] FPR1 is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils. Upon activation by formylated peptides (e.g., fMLP), which are released by bacteria or damaged mitochondria, FPR1 initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are critical components of the inflammatory response.
This compound and Cyclosporin H competitively bind to FPR1, thereby preventing the binding of fMLP and other agonists and inhibiting the downstream signaling pathways. While both are effective, studies indicate that Cyclosporin H exhibits a higher affinity and selectivity for FPR1.[8][9][10] It has been suggested that Cyclosporin H should be used as a specific inhibitor for FPR.[8][9][10] At higher concentrations, this compound may also inhibit the formyl peptide receptor-like 1 (FPRL1).[6][8][9][10]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determining potency, the following diagrams are provided.
References
- 1. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin H | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclosporin H, this compound and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle of Specificity: Boc-MLF vs. Boc-FLFLF for Formyl Peptide Receptor Inhibition
In the realm of immunological research and drug development, the specific modulation of inflammatory pathways is paramount. Among the key players in the innate immune response are the formyl peptide receptors (FPRs), which recognize formylated peptides derived from bacteria and damaged mitochondria, initiating a cascade of inflammatory responses. For researchers seeking to dissect these pathways, selective antagonists are indispensable tools. This guide provides a detailed comparative analysis of two commonly used FPR antagonists, Boc-MLF and Boc-FLFLF, focusing on their specificity, with supporting experimental data and protocols.
At a Glance: Key Quantitative Data
| Parameter | This compound (Boc-1) | Boc-FLFLF (Boc-2/Boc-FLFLFL) | Reference |
| Primary Target | Formyl Peptide Receptor 1 (FPR1) | Formyl Peptide Receptor 1 (FPR1) | [1][2][3] |
| EC50 for inhibition of fMLF-induced superoxide production | 0.63 µM | 0.25 µM | [4] |
| Ki for FPR antagonism | Not explicitly stated in direct comparison | 1.46 µM | [1] |
| Cross-reactivity | Inhibits Formyl Peptide Receptor-Like 1 (FPRL1) at higher concentrations (>10 µM) | Inhibits Formyl Peptide Receptor-Like 1 (FPRL1) at higher concentrations (>10 µM) | [1][2] |
Deciphering the Data: A Comparative Analysis
Both this compound and Boc-FLFLF are established antagonists of the formyl peptide receptor family, with a pronounced preference for FPR1.[1][2][3] This makes them valuable for studying the specific roles of this receptor in neutrophil activation and other inflammatory processes.
Quantitative data on their inhibitory potency reveals subtle but significant differences. Boc-FLFLF exhibits a lower EC50 value (0.25 µM) for the inhibition of fMLF-induced superoxide production in neutrophils compared to this compound (0.63 µM), suggesting a higher potency in this particular assay.[4]
A critical aspect of their specificity lies in their activity at other formyl peptide receptors, particularly FPRL1 (also known as FPR2). Research by Stenfeldt et al. (2007) directly compared the two peptides and concluded that at low concentrations, both are effective inhibitors of FPR signaling.[1][2] However, as the concentration increases beyond 10 µM, both compounds begin to lose their specificity and exhibit inhibitory effects on FPRL1.[1][2] This is a crucial consideration for experimental design, as using concentrations within the optimal range is essential to ensure selective targeting of FPR1.
In the Lab: Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays used to characterize the specificity of this compound and Boc-FLFLF are provided below.
Inhibition of fMLF-Induced Superoxide Production in Neutrophils
This assay measures the ability of the antagonists to block the production of reactive oxygen species (ROS) by neutrophils in response to the FPR1 agonist, fMLF.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
fMLF (N-formyl-Met-Leu-Phe)
-
This compound or Boc-FLFLF
-
Cytochrome c or other suitable ROS detection reagent (e.g., luminol for chemiluminescence)
-
Spectrophotometer or luminometer
Protocol:
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with varying concentrations of this compound or Boc-FLFLF (e.g., 0.01 µM to 100 µM) for 5-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Add the ROS detection reagent (e.g., cytochrome c to a final concentration of 0.5 mg/mL) to the cell suspension.
-
Stimulate the neutrophils by adding fMLF to a final concentration of 1 µM.
-
Immediately begin monitoring the change in absorbance (for cytochrome c reduction at 550 nm) or luminescence over time.
-
Calculate the rate of superoxide production and determine the inhibitory concentration (IC50) for each antagonist.
Inhibition of fMLF-Induced Calcium Mobilization
This assay assesses the antagonists' ability to block the fMLF-triggered release of intracellular calcium, a key event in neutrophil activation.
Materials:
-
Isolated human neutrophils or a cell line expressing FPR1 (e.g., HL-60 cells)
-
HBSS with Ca2+
-
fMLF
-
This compound or Boc-FLFLF
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorometric plate reader or flow cytometer
Protocol:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in HBSS at an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound or Boc-FLFLF for 5-15 minutes at room temperature or 37°C.
-
Establish a baseline fluorescence reading.
-
Add fMLF to a final concentration of 10 nM to 1 µM to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response and calculate the IC50 for each antagonist.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: FPR1 Signaling Pathway leading to Superoxide Production.
Caption: General Experimental Workflow for Specificity Analysis.
Conclusion
Both this compound and Boc-FLFLF are potent and selective antagonists of FPR1 at low micromolar concentrations, making them valuable tools for studying the role of this receptor in inflammation. Boc-FLFLF appears to be a slightly more potent inhibitor of fMLF-induced superoxide production. Crucially, researchers must be mindful of the concentration-dependent loss of specificity, as both compounds can inhibit FPRL1 at concentrations exceeding 10 µM. The choice between these two antagonists may depend on the specific experimental context and the desired potency. Careful consideration of the experimental protocols and concentration ranges is essential for obtaining reliable and interpretable results in the investigation of formyl peptide receptor signaling.
References
- 1. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of Boc-MLF: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the on-target effects of Boc-MLF, a potent antagonist of the formyl peptide receptor 1 (FPR1), in a new cell line. It offers a comparative analysis with alternative FPR antagonists, detailed experimental protocols, and visual workflows to aid researchers in pharmacology, immunology, and drug development.
Understanding this compound and its Target: The Formyl Peptide Receptor Family
This compound (N-tert-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist of FPR1, a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes. FPRs play a crucial role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns found on bacteria and released from damaged mitochondria. Activation of FPR1 by agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense.[1][2]
This compound effectively blocks these agonist-induced responses. However, it's important to note that at higher concentrations (typically above 10 µM), this compound can also exhibit inhibitory effects on another member of the formyl peptide receptor family, FPRL1 (also known as FPR2).[3] Therefore, careful dose-response studies are crucial to ensure target specificity in a new cell line.
Comparative Analysis of FPR Antagonists
Several other antagonists targeting the FPR family are available, each with distinct properties. The choice of antagonist will depend on the specific experimental goals, particularly the desired specificity for different FPR subtypes.
| Antagonist | Target(s) | Reported Potency (IC50/EC50) | Key Characteristics |
| This compound | FPR1 > FPRL1 | EC50 of 0.63 µM for fMLF-induced superoxide production in neutrophils. | Widely used, well-characterized FPR1 antagonist. Loses specificity at higher concentrations.[3] |
| Cyclosporin H | FPR1 | More potent than this compound and Boc-FLFLF in inhibiting fMLF-induced calcium mobilization and NADPH oxidase activity.[4] | A potent and more selective FPR1 antagonist compared to Boc-peptides.[3] |
| Boc-FLFLF | FPR1 | EC50 of 0.25 µM for fMLF-induced superoxide production in neutrophils.[5] | Another commonly used peptide-based FPR1 antagonist. |
| WRWWWW (WRW4) | FPRL1 (FPR2) | IC50 of 0.23 µM for inhibiting WKYMVm binding to FPRL1.[6][7] | A specific antagonist for FPRL1, useful for dissecting the roles of FPR1 and FPRL1.[3][8] |
| AZ-2158 | FPR1 | Potently inhibits fMLF-induced neutrophil chemotaxis and calcium mobilization at nanomolar concentrations.[9] | A highly potent and selective small-molecule FPR1 antagonist.[10] |
Experimental Workflow for On-Target Validation
Validating the on-target effects of this compound in a new cell line involves a stepwise approach, starting from confirming the expression of the target receptor to assessing the functional consequences of its inhibition.
Detailed Experimental Protocols
Confirmation of FPR1 and FPRL1 Expression
Before functional assays, it is essential to confirm that the new cell line expresses the target receptor, FPR1, and to assess the expression of the potential off-target receptor, FPRL1.
4.1.1. Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify the mRNA expression levels of FPR1 and FPRL1.
-
Protocol:
-
Isolate total RNA from the cell line of interest using a commercially available kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for human FPR1, FPRL1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[11]
-
4.1.2. Western Blotting
-
Objective: To detect the protein expression of FPR1 and FPRL1.
-
Protocol:
-
Prepare total protein lysates from the cell line.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for FPR1 and FPRL1.
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.[12]
-
4.1.3. Flow Cytometry
-
Objective: To determine the cell surface expression of FPR1.
-
Protocol:
-
Harvest and wash the cells.
-
Incubate the cells with a primary antibody targeting an extracellular epitope of FPR1 or an isotype control antibody.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[13][14]
-
Functional Assays to Validate this compound Activity
The following assays directly measure the downstream consequences of FPR1 activation and are ideal for assessing the inhibitory effect of this compound.
4.2.1. Calcium Flux Assay
-
Objective: To measure changes in intracellular calcium concentration upon FPR1 activation and its inhibition by this compound.
-
Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[15][16]
-
Wash the cells and resuspend them in a calcium-containing buffer.
-
Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.[17][18]
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with an FPR1 agonist (e.g., fMLF) and record the change in fluorescence over time.
-
As a positive control for maximal calcium influx, ionomycin can be used.[16]
-
Calculate the inhibition of the agonist-induced calcium flux by this compound.
-
4.2.2. Superoxide Production Assay
-
Objective: To quantify the production of superoxide, a key reactive oxygen species generated during the oxidative burst, and its inhibition by this compound.
-
Protocol (Cytochrome c Reduction Assay):
-
Isolate the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Add cytochrome c to the cell suspension.
-
Stimulate the cells with an FPR1 agonist (e.g., fMLF).
-
Measure the reduction of cytochrome c by superoxide at 550 nm using a spectrophotometer. The rate of reduction is proportional to the amount of superoxide produced.[19][20][21]
-
Superoxide dismutase (SOD) can be used as a control to confirm the specificity of the assay for superoxide.[20]
-
4.2.3. Chemotaxis Assay
-
Objective: To assess the ability of this compound to block the directed migration of cells towards an FPR1 agonist.
-
Protocol (Boyden Chamber Assay):
-
Use a Boyden chamber or a transwell insert with a porous membrane. The pore size should be appropriate for the cell type being studied (e.g., 3-5 µm for neutrophils).[22][23]
-
Place a solution containing the FPR1 agonist (e.g., fMLF) in the lower chamber.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control and place them in the upper chamber.
-
Incubate the chamber to allow for cell migration.
-
After the incubation period, fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the migrated cells by microscopy or by measuring the absorbance of the eluted stain.[24][25][26]
-
Signaling Pathway and Logical Relationships
By following this comprehensive guide, researchers can confidently validate the on-target effects of this compound in any new cell line, ensuring the reliability and accuracy of their experimental findings. The comparative data and detailed protocols provided herein will facilitate the selection of the most appropriate tools for investigating the intricate roles of the formyl peptide receptor family in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WRW4 | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy FPR1 antagonist 1 [smolecule.com]
- 10. Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of Fpr1 Gene Expression with Osteogenesis and Adipogenesis of Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Expression of Formyl Peptide Receptor 1 is Correlated with Tumor Invasion of Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 17. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. nipro.co.jp [nipro.co.jp]
- 20. Enzymatic Assay of Superoxide Dismutase [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 24. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-MLF and Other Commercially Available FPR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Boc-MLF and other commercially available Formyl Peptide Receptor 1 (FPR1) antagonists. The information presented is supported by experimental data to aid researchers in selecting the most appropriate antagonist for their specific needs.
Introduction to FPR1 and its Antagonists
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells, such as neutrophils and monocytes. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged mitochondria, initiating a cascade of inflammatory responses including chemotaxis, degranulation, and superoxide production. Consequently, antagonists of FPR1 are valuable tools for studying and potentially treating a variety of inflammatory diseases. This guide focuses on a comparative analysis of this compound and other widely used, commercially available FPR1 antagonists.
Performance Comparison of FPR1 Antagonists
The inhibitory potency of various commercially available FPR1 antagonists has been evaluated in several key functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the reported IC50 values for this compound and its counterparts in inhibiting FPR1-mediated responses.
| Antagonist | Assay Type | Agonist | Cell Type | IC50 Value (µM) | Reference |
| This compound | Superoxide Production | fMLF | Neutrophils | 0.63 | [1] |
| Calcium Mobilization | fMLF | Neutrophils/HL-60 | Varies | ||
| Chemotaxis | fMLF | Neutrophils | Limited Inhibition | [2][3] | |
| Cyclosporin H | NADPH Oxidase Activity | fMLF | Neutrophils | 0.472 | [4] |
| NADPH Oxidase Activity | RE-04-001 | Neutrophils | 0.028 | [4] | |
| Calcium Mobilization | fMLF | Neutrophils | - | [4] | |
| Chemotaxis | fMLF | Neutrophils | Limited Inhibition | [2][4] | |
| Boc-FLFLF (Boc-2) | Calcium Mobilization | fMLF | Neutrophils | Varies | [2] |
| Chemotaxis | fMLF | Neutrophils | Limited Inhibition | [2][3] | |
| AZ2158 | NADPH Oxidase Activity | fMLF | Neutrophils | 0.006 | [4] |
| NADPH Oxidase Activity | RE-04-001 | Neutrophils | 0.007 | [4] | |
| Calcium Mobilization | fMLF | Neutrophils | Potent Inhibition | [4][5] | |
| Chemotaxis | fMLF | Neutrophils | Potent Inhibition | [3][4][5] | |
| WRW4 | FPRL1/FPR2 Binding | WKYMVm | RBL-2H3 cells | 0.23 | [6] |
| FPR1-mediated responses | fMLF | Neutrophils | No significant inhibition | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including agonist concentration, cell type, and assay format. It is important to consider these factors when comparing data across different studies. WRW4 is primarily an antagonist for FPRL1 and FPR2 and is often used as a negative control for FPR1-specific effects[6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the FPR1 signaling pathway and the experimental workflows used to assess their efficacy.
FPR1 Signaling Pathway
Activation of FPR1 by an agonist like fMLF initiates a signaling cascade through G-proteins, leading to downstream effector functions. Antagonists block this pathway by preventing agonist binding.
Caption: FPR1 signaling pathway initiated by agonist binding and inhibited by antagonists.
General Experimental Workflow for FPR1 Antagonist Screening
The following diagram illustrates a typical workflow for evaluating the efficacy of an FPR1 antagonist.
Caption: General workflow for screening FPR1 antagonists.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by an FPR1 agonist.
Materials:
-
Human neutrophils or FPR1-transfected cell line (e.g., HL-60)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
FPR1 agonist (e.g., fMLF)
-
FPR1 antagonist (e.g., this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation and Dye Loading:
-
Isolate human neutrophils or harvest FPR1-expressing cells.
-
Resuspend cells in HBSS without Ca²⁺ and Mg²⁺.
-
Load cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend in HBSS with Ca²⁺ and Mg²⁺.
-
-
Antagonist Incubation:
-
Plate the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of the FPR1 antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the FPR1 agonist (e.g., fMLF) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (agonist-stimulated vs. baseline).
-
Plot the percentage of inhibition of the agonist response against the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
FPR1 agonist (e.g., fMLF)
-
FPR1 antagonist (e.g., this compound)
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size)
-
Cell staining and counting reagents (e.g., Calcein AM or DAPI)
-
Microplate reader or fluorescence microscope
Procedure:
-
Chamber Setup:
-
Add the FPR1 agonist (chemoattractant) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
-
Cell Preparation and Treatment:
-
Resuspend isolated neutrophils in chemotaxis medium.
-
Pre-incubate the neutrophils with various concentrations of the FPR1 antagonist or vehicle control for 30 minutes at 37°C.
-
-
Cell Migration:
-
Add the pre-treated neutrophil suspension to the upper wells of the chemotaxis chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂ to allow cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by measuring the fluorescence of stained cells using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
Superoxide Production Assay
This assay measures the production of superoxide anions (O₂⁻), a key function of activated neutrophils, and the inhibitory effect of antagonists.
Materials:
-
Isolated human neutrophils
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Cytochrome c or luminol/isoluminol
-
FPR1 agonist (e.g., fMLF)
-
FPR1 antagonist (e.g., this compound)
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer or luminometer
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils and resuspend them in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the neutrophil suspension.
-
Add cytochrome c (for absorbance-based measurement) or luminol/isoluminol and horseradish peroxidase (for chemiluminescence-based measurement).
-
Add varying concentrations of the FPR1 antagonist or vehicle control and incubate for a short period (e.g., 5-15 minutes).
-
-
Stimulation and Measurement:
-
Add the FPR1 agonist to initiate superoxide production.
-
Immediately begin measuring the change in absorbance (for cytochrome c reduction) or light emission (for chemiluminescence) over time.
-
Include a control with SOD to confirm that the measured signal is specific to superoxide.
-
-
Data Analysis:
-
Calculate the rate of superoxide production.
-
Determine the percentage of inhibition of superoxide production for each antagonist concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The choice of an FPR1 antagonist will depend on the specific research question and experimental setup.
-
This compound is a widely used and well-characterized FPR1 antagonist, particularly effective in inhibiting superoxide production. However, its efficacy in blocking chemotaxis is limited.
-
Cyclosporin H is a potent inhibitor of NADPH oxidase activity but also shows limited inhibition of chemotaxis.
-
Boc-FLFLF (Boc-2) is another peptide-based antagonist with a similar profile to this compound.
-
AZ2158 has emerged as a highly potent and selective FPR1 antagonist that effectively inhibits a broader range of neutrophil functions, including chemotaxis, making it a valuable tool for in-depth studies of FPR1 signaling.
-
WRW4 is not a suitable antagonist for studying FPR1-specific effects and is best used as a control to differentiate between FPR1 and FPRL1/FPR2-mediated responses.
Researchers should carefully consider the potency, selectivity, and the specific cellular response they wish to investigate when selecting an FPR1 antagonist. The detailed protocols provided in this guide should facilitate the accurate and reproducible evaluation of these compounds in the laboratory.
References
- 1. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FPR1 antagonist AZ-2158 more potent than cyclosporin H | BioWorld [bioworld.com]
- 5. Buy FPR1 antagonist 1 [smolecule.com]
- 6. selleckchem.com [selleckchem.com]
Peptide vs. Non-Peptide FPR1 Antagonists: A Head-to-Head Comparison
A Comparative Analysis of Peptide and Non-Peptide FPR1 Antagonists for Researchers and Drug Development Professionals
Formyl Peptide Receptor 1 (FPR1) has emerged as a significant therapeutic target due to its critical role in mediating inflammatory responses. As a G protein-coupled receptor (GPCR) primarily expressed on immune cells like neutrophils and macrophages, FPR1 is activated by N-formylated peptides released by bacteria or from damaged host cells, triggering a cascade of inflammatory events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2] The development of FPR1 antagonists, which can block these processes, holds promise for treating a range of inflammatory diseases, cancer, and neurodegenerative disorders.[1][3] These antagonists are broadly categorized into two main classes: peptide-based and non-peptide small molecules, each with a distinct profile of advantages and limitations.
This guide provides a comparative overview of these two classes of FPR1 antagonists, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this field.
Peptide antagonists are often derived from natural FPR1 ligands and are typically characterized by high potency and specificity.[4] In contrast, non-peptide antagonists are synthetic small molecules with diverse chemical structures, which can offer advantages in terms of pharmacokinetic properties.[5]
Peptide FPR1 Antagonists
Prominent examples of peptide-based FPR1 antagonists include Cyclosporin H, a cyclic peptide of fungal origin, and synthetic peptides like Boc-MLF and Boc-2.[4][5] Cyclosporin H is one of the most potent and specific FPR1 antagonists identified to date.[4][5] The Boc-protected peptides are also widely used experimental tools.[4] While these peptide antagonists demonstrate high efficacy in blocking FPR1-mediated functions, their therapeutic development can be hampered by poor oral bioavailability and susceptibility to proteolytic degradation.
Non-Peptide FPR1 Antagonists
The quest for more drug-like FPR1 antagonists has led to the discovery and development of a variety of non-peptide small molecules. These compounds belong to diverse chemical classes, including chromones, isoflavones, and pyrazole-4-carboxamides.[4][6] These synthetic antagonists often exhibit improved pharmacokinetic profiles, making them more suitable for in vivo applications.[5] However, they may sometimes present challenges related to off-target effects.[4]
Quantitative Comparison of FPR1 Antagonists
The following table summarizes the reported inhibitory activities of selected peptide and non-peptide FPR1 antagonists, providing a quantitative basis for comparison.
| Compound Name | Class | Binding Affinity (Kᵢ) | Calcium Mobilization IC₅₀ | Chemotaxis IC₅₀ | Source(s) |
| Cyclosporin H | Peptide | ~35 nM (Kd) | Potent inhibitor | Potent inhibitor | [6][7] |
| This compound | Peptide | Not specified | 0.63 µM (Superoxide production) | Not specified | [8] |
| Boc-2 (Boc-FLFLF) | Peptide | Not specified | Potent inhibitor | Not specified | [4] |
| Compound 10 (Chromone derivative) | Non-Peptide | ~100 nM | Nanomolar-micromolar range | Nanomolar-micromolar range | [4] |
| FPR1 antagonist 1 (Compound 24a) | Non-Peptide | Not specified | 25 nM | Not specified | [8] |
| FPR1 antagonist 3 | Non-Peptide | Not specified | 0.33 µM (Superoxide generation) | Not specified | [8] |
Key Experimental Methodologies
The characterization and comparison of FPR1 antagonists rely on a set of standardized in vitro assays. Detailed protocols for these key experiments are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an FPR1 agonist (e.g., fMLF).
Protocol:
-
Cell Preparation: Human neutrophils or a cell line stably expressing FPR1 (e.g., HL-60 cells) are suspended in a buffer such as Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (1.25 µg/mL final concentration), and incubated for 30 minutes in the dark at 37°C.
-
Washing: After incubation, the cells are washed to remove excess dye and resuspended in fresh buffer.
-
Antagonist Pre-incubation: The cell suspension is aliquoted into a microtiter plate, and the test antagonists are added at various concentrations. The plate is incubated for 5-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: An FPR1 agonist, typically fMLF at a concentration of 5 nM, is added to the wells. The change in fluorescence intensity is monitored over time (e.g., every 5 seconds for 240 seconds) using a scanning fluorometer (λex = 485 nm, λem = 538 nm).
-
Data Analysis: The maximum change in fluorescence is used to determine the response. The IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated by performing a nonlinear regression analysis of the dose-response curve.[4][9]
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient. The Boyden chamber assay is a commonly used method.
Protocol:
-
Cell Preparation: Human neutrophils are isolated and resuspended in HBSS supplemented with 2% heat-inactivated fetal bovine serum (FBS) at a concentration of 2 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist or vehicle control for 30 minutes at room temperature.
-
Assay Setup: A chemotaxis chamber (e.g., 96-well ChemoTx chamber) with a polycarbonate filter (e.g., 3 µm pore size) is used. The lower wells are filled with the FPR1 agonist fMLF (chemoattractant), while the pre-incubated cell suspension is added to the upper wells.
-
Incubation: The chamber is incubated for 60-90 minutes at 37°C to allow for cell migration through the filter.
-
Quantification of Migration: The number of migrated cells in the lower chamber is quantified. This can be done by counting the cells directly under a microscope or by measuring the amount of a cellular enzyme like myeloperoxidase (MPO) after lysing the migrated cells.
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated in the presence of the agonist alone. The IC₅₀ value is determined from the dose-response curve.[9][10]
Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of an antagonist by measuring its ability to compete with a labeled ligand for binding to FPR1.
Protocol:
-
Cell Preparation: FPR1-expressing cells (e.g., transfected HL-60 or RBL cells) are prepared.
-
Antagonist Incubation: The cells are pre-incubated with different concentrations of the unlabeled test antagonist for 30 minutes at 4°C.
-
Labeled Ligand Addition: A fluorescently labeled FPR1 ligand, such as WKYMVm-FITC (at a concentration of 0.5 nM), is added to the cell suspension.
-
Incubation: The mixture is incubated for an additional 30 minutes at 4°C to allow for competitive binding to reach equilibrium.
-
Flow Cytometry Analysis: The amount of fluorescent ligand bound to the cells is immediately analyzed by flow cytometry without washing.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the fluorescent ligand (IC₅₀) is determined from the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the FPR1 signaling pathway, a typical experimental workflow for antagonist screening, and the logical framework for comparing peptide and non-peptide antagonists.
Caption: FPR1 signaling cascade upon agonist binding and its inhibition by an antagonist.
Caption: A generalized workflow for the discovery and development of FPR1 antagonists.
Caption: A comparative overview of peptide versus non-peptide FPR1 antagonists.
Conclusion
Both peptide and non-peptide antagonists of FPR1 have demonstrated significant potential in modulating inflammatory responses. Peptide antagonists, with their high potency and specificity, remain valuable as research tools. However, the superior pharmacokinetic properties of non-peptide small molecule antagonists make them more promising candidates for therapeutic development. The continued exploration of diverse chemical scaffolds and structure-activity relationship studies will be crucial in identifying and optimizing novel FPR1 antagonists with enhanced efficacy and safety profiles for the treatment of a wide array of inflammatory and related diseases.
References
- 1. What are FPR1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. academic.oup.com [academic.oup.com]
Evaluating the Selectivity Profile of Boc-MLF in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of Boc-MLF, a widely used antagonist of Formyl Peptide Receptor 1 (FPR1), in primary cells. Its performance is objectively compared with other common alternatives, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies of the innate immune response and inflammatory processes.
Introduction to this compound and its Alternatives
N-tert-Butyloxycarbonyl-Met-Leu-Phe (this compound) is a synthetic peptide that acts as a competitive antagonist of FPR1, a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils.[] FPR1 plays a crucial role in recognizing N-formyl peptides derived from bacteria and mitochondria, initiating a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2] this compound is frequently used to probe the involvement of FPR1 in these processes.
This guide compares this compound with two other well-characterized modulators of the formyl peptide receptor family:
-
Cyclosporin H: A more potent and selective antagonist of FPR1.[3][5]
-
WRW4: A specific antagonist of FPR2, often used as a negative control to assess the FPR1-selectivity of other compounds.[6][7]
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the potency and selectivity of this compound and its alternatives. The data has been compiled from various studies and presented as IC50 or EC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's activity. Lower values indicate higher potency.
| Compound | Primary Target | Off-Target | IC50/EC50 on Primary Target | Notes on Selectivity |
| This compound | FPR1 | FPR2/FPRL1 | ~0.63 µM (fMLF-induced superoxide production)[8] | Preferentially inhibits FPR1, but can antagonize FPR2 at higher concentrations.[3][4] |
| Cyclosporin H | FPR1 | FPR2/FPRL1 | More potent than this compound[3] | Considered a more potent and selective inhibitor of FPR1 compared to this compound.[3] |
| WRW4 | FPR2/FPRL1 | FPR1 | ~0.23 µM (WKYMVm binding to FPR2)[6][7][9] | A specific antagonist for FPR2, showing little to no activity on FPR1 at concentrations effective for FPR2 inhibition.[6][7] Useful for dissecting FPR1 vs. FPR2-mediated effects. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for evaluating these antagonists, the following diagrams illustrate the FPR1 signaling cascade and a typical workflow for assessing antagonist selectivity.
Caption: FPR1 Signaling Pathway
Caption: Experimental Workflow for Selectivity Profiling
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity profile of this compound and its alternatives in primary cells, specifically human neutrophils.
Superoxide Production Assay (Cytochrome c Reduction)
This assay measures the production of superoxide anions (O₂⁻), a key function of activated neutrophils, by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Cytochrome c solution (e.g., 1 mg/mL in HBSS)
-
Superoxide Dismutase (SOD) solution (e.g., 300 U/mL in HBSS)
-
fMLF (FPR1 agonist)
-
This compound, Cyclosporin H, WRW4 (antagonists)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of the desired concentration of antagonist (this compound, Cyclosporin H, or WRW4) or vehicle control (e.g., DMSO diluted in HBSS) to the wells. Incubate for 10-15 minutes at 37°C.
-
Prepare a reaction mixture containing cytochrome c (final concentration 50-100 µM) and fMLF (final concentration ~1 µM) in HBSS with Ca²⁺/Mg²⁺. For control wells to measure background, prepare a similar mixture with SOD (final concentration ~30 U/mL).
-
Add 100 µL of the reaction mixture to the wells to initiate the reaction.
-
Immediately measure the absorbance at 550 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 10-15 minutes at 37°C using a microplate reader.
-
Calculate the rate of superoxide production by determining the change in absorbance over time. The SOD-inhibitable portion represents the specific O₂⁻ production.
-
Plot the percentage of inhibition of superoxide production against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation, a key event in G protein-coupled receptor signaling.
Materials:
-
Isolated human neutrophils
-
HBSS with and without Ca²⁺/Mg²⁺
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
fMLF (FPR1 agonist)
-
WKYMVm (FPR1/FPR2 agonist)
-
This compound, Cyclosporin H, WRW4 (antagonists)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Isolate human neutrophils as described previously.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without Ca²⁺/Mg²⁺ to remove extracellular dye and resuspend them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1-2 x 10⁶ cells/mL.
-
Transfer the cell suspension to a cuvette for a fluorometer or to the wells of a black, clear-bottom 96-well plate for a plate reader.
-
Record the baseline fluorescence for a short period.
-
Add the desired concentration of antagonist (this compound, Cyclosporin H, or WRW4) or vehicle control and incubate for 5-10 minutes.
-
Add the agonist (fMLF for FPR1-specific activation or WKYMVm for broader FPR activation) and immediately start recording the fluorescence signal for several minutes. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the calcium response by the antagonists and determine their IC50 values.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of neutrophils to migrate along a chemotactic gradient, a fundamental process in inflammation.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
fMLF (chemoattractant)
-
This compound, Cyclosporin H, WRW4 (antagonists)
-
Boyden chamber or multi-well chemotaxis plates with inserts (e.g., 3-5 µm pore size)
-
Calcein AM or other cell viability stain
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate human neutrophils and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.
-
In the lower wells of the chemotaxis chamber, add the chemoattractant (fMLF) at an optimal concentration (e.g., 10 nM) in RPMI/BSA. For negative controls, add medium alone.
-
In the upper chamber (the insert), add the neutrophil suspension. To test the antagonists, pre-incubate the neutrophils with the desired concentrations of this compound, Cyclosporin H, or WRW4 for 15-30 minutes before adding them to the inserts.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
After incubation, remove the inserts. The migrated cells will be in the lower well.
-
To quantify the migrated cells, they can be lysed and the activity of an intracellular enzyme like myeloperoxidase can be measured. Alternatively, the cells in the lower well can be stained with a fluorescent dye like Calcein AM and the fluorescence can be read on a plate reader.
-
Calculate the percentage of inhibition of chemotaxis by the antagonists and determine their IC50 values.
Conclusion
References
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Cyclosporin H, this compound and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporins: structure-activity relationships for the inhibition of the human FPR1 formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. WRW4 | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WRW4 | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
Safety Operating Guide
Personal protective equipment for handling Boc-MLF
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Boc-MLF (Boc-Met-Leu-Phe). Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans is critical to minimize risks and maintain a safe research environment. This guide provides essential, immediate safety and logistical information for the laboratory use of this compound.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes of solutions or airborne powder. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects street clothes and skin from accidental spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust formation is likely. | Prevents inhalation of the compound, particularly when handling the powdered form. |
Operational and Disposal Plan
A systematic workflow is crucial for the safe handling and disposal of this compound. This involves careful preparation, precise execution of experimental protocols, and compliant disposal of all related waste materials.
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocols
Detailed methodologies for key experiments involving this compound should be sourced from peer-reviewed scientific literature. As an antagonist of the formyl peptide receptor (FPR), common experimental applications include neutrophil activation assays and calcium mobilization studies. When conducting such experiments, it is imperative to follow established protocols meticulously to ensure both safety and data integrity. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on handling and disposal procedures.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
